Vanadium monocarbide
Description
Historical Trajectory of Vanadium Monocarbide Investigations
The scientific investigation of refractory carbides began in the mid-19th century with the identification of iron carbide (cementite) in steels. britannica.comtotalmateria.com By the turn of the 20th century, the French chemist Henri Moissan had synthesized a number of these hard, high-melting-point compounds, including those of vanadium, using his newly developed electric arc furnace. totalmateria.com Early research focused on identifying and characterizing these novel materials.
More focused studies on the vanadium-carbon system gained traction in the mid-20th century. A notable publication from 1962 detailed the vanadium-vanadium carbide system, indicating a growing academic interest in its specific phase relationships and properties. acs.org These foundational investigations established this compound (VC) as a member of the rock-salt structure group of carbides and laid the groundwork for its eventual application as a grain growth inhibitor in cemented carbides and as a component in high-strength steels. wikipedia.orgscience.gov
Contemporary Research Landscape and Unresolved Inquiries Concerning this compound
Modern research on this compound is multifaceted, exploring its potential beyond traditional structural roles. A significant area of investigation is its catalytic and electrocatalytic activity, where it exhibits promise for reactions like the hydrogen evolution reaction (HER), though the underlying mechanisms are not yet fully understood. rsc.orgrroij.com A key challenge in the field is the synthesis of perfectly stoichiometric this compound (VC1.00), as it typically forms as a carbon-deficient, non-stoichiometric compound (VCx, where x < 1). chemicalbook.com
Current studies are intensely focused on understanding the role of these inherent carbon vacancies. Research has shown that ordered defect phases, such as V8C7, possess unique electronic structures that are crucial for their catalytic behavior, for instance in the conversion of CO2. researchgate.net Unresolved inquiries include developing methods to precisely control this non-stoichiometry, fully elucidating the structure-property relationships determined by these vacancies, and exploring the potential of alloying VC with other elements like titanium or niobium to further tailor its stability and electronic properties for advanced applications. science.govresearchgate.net The development of nanostructured forms, such as the 2D MXenes (e.g., V2C, V4C3), has also opened new avenues for energy storage and catalysis research. researchgate.netmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
methanidylidynevanadium(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.V/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLANVVMKMCTKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[V+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CV | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.952 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing of Vanadium Monocarbide
Precursor Materials and Chemical Reactions
The synthesis of Vanadium Monocarbide predominantly involves the reaction of a vanadium source with a carbon source at elevated temperatures. The most common vanadium precursors are its oxides, particularly Vanadium Pentoxide (V₂O₅) and Vanadium Trioxide (V₂O₃). nih.govrroij.comnih.gov Other precursors, such as Ammonium (B1175870) Vanadate (B1173111) (NH₄VO₃), are also utilized. rroij.comresearchgate.net
A variety of carbon sources can be employed, including graphite, carbon black, and hydrocarbons like acetone. nih.govresearchgate.netimim.pl The fundamental chemical reaction is a carbothermic reduction, where the vanadium oxide is reduced by carbon, which then reacts with the elemental vanadium to form the carbide. An example reaction using Vanadium Pentoxide is:
V₂O₅ + 7C → 2VC + 5CO
In some synthesis routes, active metals like magnesium or aluminum are used as reducing agents to first extract vanadium from its oxide before carbidization. nih.govimim.pl
Principal Synthesis Methodologies
Several established methods are used to produce this compound, each offering different advantages in terms of purity, particle size, and cost.
| Synthesis Method | Description | Key Features |
| Carbothermic Reduction | Heating a mixture of vanadium oxide and a carbon source (e.g., carbon black) in an inert atmosphere or vacuum at high temperatures (typically >1000 °C). nih.govwikipedia.orgnih.gov | A common, relatively low-cost industrial method. The process can be enhanced by mechanical activation. nih.govnih.gov |
| Mechanical Alloying | High-energy ball milling of precursor powders (e.g., V₂O₅, carbon, and sometimes a reducing metal like Mg) at room temperature, followed by annealing. nih.govresearchgate.net | Can produce nanocrystalline materials and may proceed as a self-sustained reaction. researchgate.net |
| Self-Propagating High-Temperature Synthesis (SHS) | A combustion synthesis method where a compressed powder mixture (e.g., V₂O₅, C, and Mg) is ignited, and a rapid, exothermic reaction wave propagates through the material to form the product. imim.pl | A very fast and energy-efficient process for producing powders. imim.pl |
| Direct Element Reaction | Involves heating elemental vanadium powder with carbon in a vacuum at high temperatures. nih.gov | Can produce high-purity VC but relies on expensive elemental vanadium as a starting material. nih.gov |
| Solution Combustion Synthesis (SCS) | A precursor solution containing dissolved vanadium salts and organic fuels (like glycine) is rapidly heated, leading to a self-sustaining combustion reaction that produces a fine, often nanoparticulate, oxide precursor, which is then carbided. rroij.com | A novel route capable of producing homogeneous, nanocrystalline VC powders with relative ease. rroij.com |
| Thermo-Reactive Deposition/Diffusion (TRD) | A technique for creating a hard coating on a carbon-containing substrate (like steel) by immersing it in a molten salt bath (e.g., borax) containing a carbide-forming element (ferrovanadium). journalmt.comscielo.org.mx | Specifically used for surface engineering to create wear-resistant layers rather than bulk powder. journalmt.comscielo.org.mx |
Low-Temperature Synthesis Routes
Nanomaterial Fabrication and Morphological Control
The fabrication of nanostructured this compound is a key area of research aimed at enhancing its properties for applications in catalysis and energy storage. Methods like mechanical alloying and solution combustion synthesis are particularly effective for producing nanoscale materials. rroij.comresearchgate.net
For instance, high-energy ball milling of V₂O₅ and carbon for extended periods (e.g., 15 hours) followed by heating at a relatively moderate temperature (1050 °C) can yield V₈C₇ with crystallite sizes as small as 88 nm. nih.gov Similarly, the solution combustion synthesis of a precursor using ammonium vanadate and glucose, followed by calcination at 1200°C, has been shown to successfully produce pure-phase VC nanoparticles with sizes under 30 nm. rroij.com Solvothermal routes, where reactions occur in a solvent within a sealed autoclave at elevated pressure and temperature, have also been employed to synthesize VC nanoparticles at lower temperatures than traditional methods. researchgate.net These techniques provide pathways to control particle size and morphology, which is crucial for maximizing surface area and reactivity.
Crystallography and Microstructural Dynamics of Vanadium Monocarbide Phases
Crystalline Structures and Homogeneity Range of Vanadium Carbides
The vanadium-carbon system is characterized by several carbide phases, with the monocarbide phase (VC₁₋ₓ) being the most prominent. These phases exhibit a range of crystal structures and a notable tendency for non-stoichiometry and vacancy ordering.
Vanadium monocarbide (VC) crystallizes in the cubic rock salt (NaCl-type) crystal structure with the Fm-3m space group. materialsproject.orgchemicalbook.comwikipedia.org In this structure, vanadium and carbon atoms form two interpenetrating face-centered cubic (FCC) sublattices. Each vanadium atom is octahedrally coordinated to six carbon atoms, and vice-versa. materialsproject.org
A key feature of this compound is its wide homogeneity range, denoted as VC₁₋ₓ or VCᵧ, where a significant number of carbon lattice sites can be vacant (unoccupied). chemicalbook.com This non-stoichiometry is a peculiarity of the V-C system, as the carbon-to-vanadium ratio (y) can vary significantly, typically from 0.65 to 0.88. researchgate.netresearchgate.net The carbon vacancies can be randomly distributed on the carbon sublattice, creating a disordered phase that is thermodynamically stable at high temperatures. chemicalbook.com The lattice parameter of the cubic phase is dependent on the carbon content. researchgate.netcam.ac.ukus-nano.com For instance, the lattice constant of disordered VCy has been shown to change with the reduction of carbon content. researchgate.netresearchgate.net
Table 1: Crystallographic Data for Vanadium Carbide Phases
This table is interactive. Click on headers to sort.
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Notes |
|---|---|---|---|---|---|
| Disordered this compound | VC₁₋ₓ | Cubic | Fm-3m | a ≈ 4.16 - 4.18 cam.ac.ukus-nano.comresearchgate.net | Rock salt structure; wide homogeneity range. |
| Ordered Vanadium Carbide | V₈C₇ | Cubic | P4₃32 | a ≈ 8.332 mathnet.ru | Superstructure with ordered carbon vacancies. |
| Ordered Vanadium Carbide | V₆C₅ | Trigonal / Monoclinic | P-3m1 / C2/m | - | Complex ordered structures. researchgate.netresearchgate.netbohrium.com |
| Vanadium Hemicarbide | V₂C | Trigonal | P-3m1 | a = 2.88, c = 4.50 materialsproject.org | Omega structured. materialsproject.org |
| Vanadium Hemicarbide | V₂C | Hexagonal | P6₃/mmc | a = 2.95, c = 9.27 materialsproject.org | Alternative hexagonal structure. materialsproject.org |
| Vanadium Carbide | V₄C₃ | - | - | a ≈ 8.219 chemicalbook.com | Sub-stoichiometric ordered phase. chemicalbook.com |
Beyond the basic cubic VC₁₋ₓ, several other distinct non-stoichiometric and ordered phases exist within the vanadium-carbon system. These phases are defined by specific arrangements of carbon atoms and vacancies.
V₂C (Vanadium Hemicarbide): This phase exists in at least two different crystal structures. One is a trigonal omega structure belonging to the P-3m1 space group. materialsproject.org Another reported structure is hexagonal, with the P6₃/mmc space group. materialsproject.org
V₄C₃: This is another sub-stoichiometric carbide phase identified in the V-C system. chemicalbook.com
V₆C₅ and V₈C₇: These are the most extensively studied ordered phases of vanadium carbide. researchgate.net They form at lower temperatures from the disordered cubic VC₁₋ₓ phase within specific composition ranges. chemicalbook.comresearchgate.net The V₈C₇ phase, for example, typically arises in compositions between VC₀.₈₆ and VC₀.₈₈. chemicalbook.com The transition from the disordered state to these ordered phases is a first-order transformation. researchgate.net The V₆C₅ phase can exhibit trigonal or monoclinic symmetry, while V₈C₇ has a cubic superstructure. researchgate.netresearchgate.net
The identification and characterization of ordered superlattices in vanadium carbide are primarily accomplished through diffraction techniques and microscopy. The ordering of carbon vacancies into a periodic arrangement results in the formation of superstructures, which can be detected by X-ray diffraction (XRD) and electron diffraction. researchgate.netresearchgate.netbohrium.com
For example, the V₈C₇ superstructure is identified by the appearance of additional reflections in diffraction patterns that correspond to a larger, ordered unit cell. mathnet.ru Rietveld analysis of XRD data has confirmed that V₈C₇ possesses a cubic superstructure with the space group P4₃32. researchgate.netmathnet.ru This ordering leads to an increase in the basic lattice constant compared to the disordered carbide of the same composition. researchgate.netresearchgate.net The formation of these ordered phases, such as V₆C₅ and V₈C₇, can be induced by annealing the disordered carbide at temperatures below 1300 K. chemicalbook.com This process is often accompanied by the breakdown of the original grains of the disordered phase into nanodomains of the new ordered phase. researchgate.net
Microstructure Evolution and Defect Chemistry
The microstructure of materials containing vanadium carbide is heavily influenced by processes like grain growth and refinement, as well as the morphology of the carbide particles themselves, especially at the nanoscale.
Vanadium carbide is widely utilized as a grain growth inhibitor and strengthening agent in various material systems, most notably in steels and cemented carbides (e.g., WC-Co). scielo.org.zaresearchgate.netresearchgate.net Its effectiveness stems from its ability to form fine, dispersed precipitates that pin grain boundaries and dislocations, hindering their movement and thus preventing the coarsening of the matrix grains. amse.org.cn
The synthesis of this compound at the nanoscale has yielded a variety of nanostructures and morphologies, which are typically analyzed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). researchgate.netrroij.com The morphology of the synthesized VC is highly dependent on the synthesis method and parameters.
Researchers have successfully produced non-agglomerated VC particles with a faceted morphology and average diameters between 20 and 40 nm. researchgate.net Other methods have yielded VC nanoparticles smaller than 30 nm that form sheet-like structures. rroij.com A chemical-reduction route has been used to obtain high-purity V₈C₇ nanopowders with particle sizes in the range of 28-34 nm. kubikat.org Hierarchical structures, such as nanosheets composed of interconnected nanoparticles, have also been reported. cityu.edu.hk The study of dispersed vanadium nanocarbide has revealed unique nanostructures, and annealing of bulk samples can lead to the formation of nanodomain structures corresponding to ordered phases like V₈C₇. iaea.org
Table 2: Observed Nanostructures and Morphologies of Vanadium Carbide
This table is interactive. Click on headers to sort.
| Morphology | Particle/Feature Size | Synthesis / Observation Method | Reference(s) |
|---|---|---|---|
| Faceted Nanoparticles | 20 - 40 nm | Thermal decomposition of precursor | researchgate.net |
| Sheet-like Nanoparticles | < 30 nm | Carbothermal reduction of combustion precursor | rroij.com |
| Hierarchical Nanosheets | - | Hydrothermal reaction and magnesiothermic reduction | cityu.edu.hk |
| V₈C₇ Nanopowder | 28 - 34 nm | Chemical-reduction route in autoclave | kubikat.org |
| Spherical/Near-Spherical | ~50 nm | Mechanical alloying assisted microwave heating | researchgate.net |
| Curved Petals | 400-600 nm diameter, 15-20 nm thick | Ordering effect from VC₀.₈₇ | researchgate.net |
Role of Carbon Vacancies and Interstitial Sites in Structural Stability
This compound (VC) is an interstitial compound characterized by a face-centered cubic (fcc) B1 (NaCl-type) crystal structure. chemicalbook.com A defining feature of its crystallography is its existence over a wide range of non-stoichiometric compositions, denoted as VCy, where 'y' can range from approximately 0.66 to 0.88. researchgate.netresearchgate.net This non-stoichiometry arises from the presence of a significant number of carbon vacancies within the octahedral interstitial sites of the vanadium metal sublattice. chemicalbook.comrsc.org These vacancies are not merely defects but play a fundamental role in the structural stability and properties of the material.
The arrangement of these carbon vacancies can be either random or ordered. At temperatures above 1300 K, the vacancies are typically distributed randomly, resulting in a disordered cubic phase. chemicalbook.com However, at lower temperatures, the carbon vacancies and carbon atoms can arrange themselves into specific periodic superlattices, leading to the formation of ordered phases. chemicalbook.comresearchgate.net The stability of these ordered structures is intrinsically linked to the carbon-to-vanadium ratio. For instance, in VC₀.₈₇, an ordered cubic phase V₈C₇ (space group P4₃32) forms, while at a composition of VC₀.₈₃, an ordered V₆C₅ phase with monoclinic or trigonal symmetry is observed. chemicalbook.comresearchgate.netresearchgate.net The emergence of these ordered vacancy arrangements alters the crystal symmetry and can lead to slight changes in lattice parameters. chemicalbook.com
Influence of Impurities and Alloying Elements on Microstructure
The microstructure of this compound, particularly when precipitated in a matrix like steel, is significantly influenced by the presence of impurities and alloying elements. These elements can alter the carbide's formation, morphology, distribution, and stability.
Nitrogen (N): Vanadium has a strong affinity for nitrogen, readily forming vanadium nitride (VN) or, more commonly in steels, vanadium carbonitride V(C,N). sanlicarbide.comyoutube.com Vanadium nitride is thermodynamically more stable than vanadium carbide. researchgate.net Consequently, in the presence of nitrogen, precipitates often form as nitrogen-rich carbonitrides first. researchgate.netvanitec.org As the available nitrogen is consumed, subsequent precipitation involves more carbon, gradually transforming the nitrides into carbonitrides. vanitec.org The presence of nitrogen can refine the size of martensite (B1171850) platelets and promote the formation of retained austenite (B1171964) in hardened steels. researchgate.net
Chromium (Cr) and Molybdenum (Mo): In high-alloy steels, elements like chromium and molybdenum are common. Vanadium can be distributed between different carbide types, such as M₇C₃ and VC. researchgate.net The addition of vanadium can change the microstructure by refining the size and altering the morphology of other carbides present in the alloy. researchgate.netresearchgate.net In high-speed steels, Mo and V can inhibit the formation of M₆C carbides, thereby promoting the precipitation of MC-type carbides (where M can be V). mdpi.com
Other Alloying Elements:
Silicon (Si): Additions of silicon have been noted to increase the microhardness of proeutectoid ferrite (B1171679) in which vanadium carbides precipitate. mdpi.com
Boron (B): In Fe-B alloys, vanadium addition leads to the precipitation of vanadium boride (VB) and can refine the primary iron boride (Fe₂B) phase, improving the alloy's crack resistance. bohrium.com
Niobium (Nb) and Titanium (Ti): In microalloyed steels, V often interacts with other strong carbide-formers like Nb and Ti. The addition of vanadium can increase the driving force for (Ti, Mo, V)C precipitation in austenite, leading to a higher nucleation rate. mdpi.com
Rare Earth Elements (RE): Elements like Cerium (Ce) can act as nucleation sites for other carbides (e.g., M₆C) and reduce the segregation of alloying elements, which indirectly affects the precipitation environment for vanadium carbides. mdpi.com
Phase Transformation Kinetics and Mechanisms
Disorder-Order Transitions in Non-Stoichiometric Cubic Vanadium Carbide
The arrangement of carbon vacancies in the crystal lattice of non-stoichiometric vanadium carbide (VCy) governs the transition between disordered and ordered phases. At high temperatures, a disordered state with random vacancy distribution is thermodynamically stable. chemicalbook.com As the temperature decreases below a critical point (around 1450 K), the system lowers its energy through the ordering of these vacancies, leading to phase transformations. researchgate.netresearchgate.net
These disorder-to-order transitions are identified as first-order phase transitions, characterized by the release of latent heat. researchgate.netresearchgate.net The specific ordered phases that form are dependent on the carbide's composition:
V₈C₇: This cubic ordered phase (space group P4₃32) forms in carbon-rich compositions, typically between VC₀.₈₆ and VC₀.₈₈. chemicalbook.comresearchgate.net The transformation onset temperature for δ-VC₀.₈₇ → V₈C₇ has been measured at 1095°C. researchgate.net
V₆C₅: This ordered phase, which can have monoclinic or trigonal symmetry, forms at lower carbon concentrations, such as VC₀.₈₃. researchgate.netresearchgate.net The transition for δ-VC₀.₈₃ → V₆C₅ begins at a higher temperature of 1163°C. researchgate.net
Microstructural studies show that the ordering process often originates at the grain boundaries of the disordered parent phase and propagates into the grain interiors. researchgate.netresearchgate.net These transformations can be detected using techniques like X-ray diffraction, which reveals the superstructure reflections of the ordered phases, and differential scanning calorimetry (DSC), which measures the heat of transformation. researchgate.netresearchgate.net
Interactive Table: Disorder-Order Transition Data for Vanadium Carbide
Precipitation Kinetics and Dissolution Phenomena of Vanadium Carbides in Alloy Systems (e.g., Steels)
In alloy systems such as microalloyed steels, vanadium carbides provide significant strengthening through precipitation. The kinetics of their formation (precipitation) and dissolution are critical for controlling the final mechanical properties of the material. youtube.comresearchgate.net
Precipitation: Vanadium carbide precipitation in steel occurs in different modes depending on the processing conditions. During the transformation from austenite to ferrite, VC can form as interphase precipitates, appearing as fine, linear arrays of particles. amse.org.cn At lower temperatures, precipitation can occur directly from the supersaturated ferrite matrix. amse.org.cn The kinetics are influenced by factors like V and C content, temperature, and the presence of other elements like nitrogen. vanitec.orgmdpi.com For instance, an increase in V content raises the precipitation temperature. mdpi.com Computer models have been developed to simulate these precipitation kinetics, considering nucleation, growth, and coarsening stages to predict the size distribution and composition of the precipitates over time. vanitec.orgprogrammaster.org
Dissolution: During heat treatments like austenitization, previously formed vanadium carbide precipitates dissolve back into the matrix. The rate of this dissolution is a thermally activated phenomenon controlled by the diffusion of alloying elements. jst.go.jpfree.fr In many steel alloys, the dissolution of VC is controlled by the slower diffusion of vanadium in the austenite matrix, rather than the faster diffusion of carbon. jst.go.jp The process is highly dependent on temperature; a higher austenitizing temperature leads to a faster and more complete dissolution of the carbides. free.frscientific.net The size distribution and volume fraction of the remaining precipitates can be characterized using techniques like transmission electron microscopy (TEM) and electrolytic dissolution followed by mass spectroscopy. researchgate.netscientific.net Modeling these dissolution kinetics is crucial for optimizing heat treatment schedules to achieve the desired balance of grain refinement and precipitation strengthening. jst.go.jp
Growth Kinetics of Vanadium Carbide Layers in Diffusion-Controlled Reactions
Vanadium carbide can be formed as a hard, wear-resistant coating on the surface of materials like steel through diffusion-controlled reactions. In processes such as thermo-reactive deposition (TRD), carbon atoms from the steel substrate diffuse outwards to react with a vanadium source at the surface, forming a dense carbide layer. researchgate.netresearchgate.net
The resulting coating is often composed of multiple layers, such as V₂C and V₈C₇. researchgate.netresearchgate.net The growth kinetics can be quantified by determining the activation energy for the process. For example, in one study of VC layer growth on an iron-based alloy between 950°C and 1050°C, the activation energy was calculated to be 415.7 kJ/mol. researchgate.net Another study investigating growth between 900°C and 1020°C found an activation energy of 123.3 ± 10.1 kJ/mol. researchgate.net This activation energy represents the temperature sensitivity of the diffusion process that controls the layer's growth rate. youtube.com
Interactive Table: Vanadium Carbide Layer Growth Data
Interfacial Phenomena and Phase Formation in Composites
In metal matrix composites, such as those with an aluminum base, VC particles can be incorporated using methods like friction stir processing (FSP). mdpi.com The VC particles act as nucleation sites and restrict grain growth of the matrix during processing, leading to significant grain refinement and improved hardness. mdpi.com Microstructural analysis reveals that good dispersion and a well-bonded interface are key to achieving these enhancements. mdpi.com
In ceramic-ceramic or coated systems, the interfacial chemistry plays a direct role. For instance, the adsorption of molecules onto a VC surface can form a distinct reaction layer. Studies on the (100) face of a VC single crystal exposed to ethanol (B145695) showed the formation of a chemisorbed boundary layer that nucleated at surface step edges. uh.edu This thin film, composed of partially dehydrated ethanol, altered the interfacial friction properties, demonstrating that surface reactions can fundamentally change the tribological behavior at the interface. uh.eduresearchgate.net The formation of such layers is a complex process involving nucleation and growth phenomena directly at the material's surface. uh.edu In VC-reinforced hardfacings, heterogeneous nucleation at the interface between the molten weld pool and existing solid phases is a key mechanism for microstructural refinement. mdpi.com
Electronic Structure and Chemical Bonding Investigations of Vanadium Monocarbide
Theoretical and Computational Approaches to Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the bulk and surface properties of vanadium monocarbide (VC). bohrium.com DFT calculations have been successfully employed to determine the physical, chemical, and electronic structure properties of the (111) surfaces of VC, showing excellent agreement with experimental data for lattice constants and bulk moduli. bohrium.com Studies have focused on VC with a face-centered cubic (fcc) B1 crystal structure, calculating lattice constants and bulk moduli that align well with experimental findings. bohrium.com
Investigations into the surface properties reveal that the (111) surface can have either a metal or a carbon termination. bohrium.com Calculations considering surface relaxation have accurately predicted the contraction of interlayer spacing on metal-terminated surfaces. bohrium.com The surface energies for carbon-terminated slabs have been found to be very high. cardiff.ac.uk DFT has also been used to model the structure, elastic properties, and electronic structure of VC, providing insights into its bulk modulus, shear modulus, and Young's modulus. researchgate.net These calculations confirm that DFT can be effectively utilized to study the surfaces of transition metal carbides. bohrium.com
| Property | Calculated Value | Source |
|---|---|---|
| Lattice Constant | 4.13 Å - 4.18 Å (Typical Range) | bohrium.com |
| Bulk Modulus | ~315 GPa | bohrium.com |
| Hardness | 28.5 GPa | researchgate.net |
For diatomic molecules like this compound (VC), where electron correlation effects are significant and multiple electronic states are close in energy, single-reference methods like DFT can be insufficient. researchgate.netarxiv.org Multireference quantum chemical methods, such as Multireference Configuration Interaction (MRCI) and Coupled Cluster (CC) theory, are employed to provide a more accurate description. researchgate.netwikipedia.orgacs.org
MRCI expands the electronic wavefunction using a set of reference determinants, which includes not only the ground state configuration but also important excited state configurations. wikipedia.org This approach allows for a balanced treatment of both ground and excited states, which is crucial for molecules with complex electronic structures. researchgate.netwikipedia.org Theoretical studies on diatomic VC have utilized multireference methods with large atomic natural orbital basis sets to explore the potential energy surfaces of numerous electronic states. researchgate.net These methods are essential for accurately calculating properties like binding energies and excitation energies. researchgate.net
Coupled Cluster (CC) theory offers another robust framework for handling electron correlation. aps.org While standard single-reference CC methods are highly accurate when a single determinant is a good approximation, multireference-driven CC approaches have been developed for more complex cases. arxiv.org For diatomic VC, these advanced methods can accurately model the interactions between the vanadium and carbon atoms across the potential energy curve. researchgate.net
To simplify the computational challenge of modeling an entire crystal surface, molecular cluster models are used to represent the local environment of surface sites. nih.govchemrxiv.org DFT calculations on stoichiometric, high-symmetry clusters like V₉C₉ have been performed to model the (100) surface electronic structure and bonding properties of vanadium carbide. nih.gov
These cluster models have proven effective in representing the electronic structure of the bare surface, showing consistency with experimental valence band photoemission studies and molecular orbital theory. nih.gov Specifically, the V₉C₉ cluster model for the nonpolar (100) surface correctly shows occupation in virtually pure metal 3d orbitals. nih.gov The covalent mixing of the valence bonding levels in the VC cluster is very high, with nearly 50% carbon and 50% metal character. nih.gov The interactions of these cluster models with adsorbates like carbon monoxide have been studied, revealing that the bonding characteristics are critically dependent on the unique electronic features of the carbide surface. nih.gov
Analysis of Electronic States and Orbital Interactions
Theoretical and experimental studies have been conducted to identify the electronic ground state and low-lying excited states of the diatomic VC molecule and its cation, VC⁺. Using multireference methods, researchers have explored the numerous states that arise from the ground state atoms, V(⁴F) + C(³P). researchgate.net
For the neutral VC molecule, the ground state has been determined to be of ²Δ symmetry. researchgate.netnih.gov The first two excited states, ⁴Δ and ²Σ⁺, are located approximately 4.2 and 7.0 kcal/mol, respectively, above the ground state. researchgate.net All the studied states are relatively strongly bound and exhibit significant charge transfer from the vanadium atom to the carbon atom, resulting in an ionic bond character (V⁺C⁻). researchgate.net Resonant two-photon ionization spectroscopy has experimentally confirmed the ground state as ²Δ₃/₂ arising from the 1σ²1π⁴2σ²1δ¹ configuration and determined its bond length. nih.gov
For the VC⁺ cation, theoretical studies using the B3LYP method have been carried out on VCₙ⁺ clusters. researchgate.net For the simple diatomic VC⁺ (n=1), the lowest-lying state is predicted to be a triplet state. researchgate.net
| State | Relative Energy (kcal/mol) | Source |
|---|---|---|
| X ²Δ | 0.0 | researchgate.net |
| a ⁴Δ | 4.2 | researchgate.net |
| A ²Σ⁺ | 7.0 | researchgate.net |
The analysis of the band structure and the density of states (DOS) provides a comprehensive picture of the electronic properties of bulk this compound. youtube.com Band structure calculations for VC in the B1 (rocksalt) phase show that it is metallic in nature, which is characterized by the presence of bands crossing the Fermi level. cardiff.ac.ukresearchgate.net
The Density of States (DOS) reveals the distribution of electronic states at different energy levels. youtube.com For VC, the total DOS shows that the states near the Fermi energy are primarily derived from the vanadium 3d orbitals, with a significant contribution from carbon 2p states. cardiff.ac.ukresearchgate.net This indicates a high degree of hybridization between the V 3d and C 2p orbitals, leading to strong covalent bonding mixed with metallic and ionic characteristics. cardiff.ac.ukresearchgate.net This hybridization is a key feature of early transition metal carbides and contributes to their notable physical properties, such as high hardness and high-temperature strength. bohrium.comresearchgate.net The analysis of the DOS has been used to explain differences in the mechanical properties, such as the shear modulus, between different vanadium carbide phases. researchgate.net
Mulliken Population Analysis for Covalent and Metallic Bonding Contributions
Mulliken population analysis is a computational method used to estimate the distribution of electrons among atoms and bonds within a material, providing insight into its chemical bonding. wikipedia.orgchemrxiv.org This analysis is particularly useful for understanding the mixed bonding character of transition metal carbides like this compound (VC). The primary bonding in VC is a combination of covalent bonds between vanadium and carbon atoms (V-C), metallic bonds between neighboring vanadium atoms (V-V), and an ionic component arising from charge transfer.
The covalent contribution is primarily due to the hybridization of Vanadium 3d and Carbon 2p orbitals. iphy.ac.cnresearchgate.net The strength of this covalent bond is a significant factor in the high hardness and melting point of VC. The Mulliken overlap population is a key parameter from this analysis; a positive value indicates the accumulation of electron density in the bonding region and correlates with the strength of the covalent bond. uba.ar
Simultaneously, the interaction between the d-orbitals of adjacent vanadium atoms leads to the formation of metallic bonds. These bonds are crucial for the material's electrical conductivity. The analysis of bond energies shows that the V-C bond provides the largest contribution to the cohesive energy, though V-V metallic bonding is also significant. researchgate.net
| Bond Type | Overlap Population (e) | Bond Character | Contribution |
| V-C | 0.75 | Covalent | Primary bonding, responsible for hardness and stability. |
| V-V | 0.25 | Metallic | Contributes to conductivity and metallic properties. |
| C-C | -0.05 | Antibonding | Indicates repulsive interaction between carbon atoms. |
Note: The values presented are illustrative and derived from typical findings in first-principles calculations on transition metal carbides.
Electron Density Distribution and Charge Transfer Phenomena
The distribution of electrons within the this compound crystal lattice provides direct evidence of its bonding characteristics. Electron density maps, often generated from computational models, visualize the accumulation and depletion of charge. In VC, there is a significant accumulation of electron density in the region between vanadium and carbon atoms, which is a hallmark of covalent bonding. researchgate.net
A crucial aspect of the electronic structure of VC is the transfer of charge from the less electronegative vanadium atom to the more electronegative carbon atom. This charge transfer results in an ionic component to the bonding. researchgate.net The magnitude of this transfer can be quantified by methods such as Bader analysis or by integrating the charge density around the atomic centers. This phenomenon is critical for interpreting the motion of the Fermi level in substoichiometric forms of the carbide. researchgate.net
The charge transfer leads to vanadium atoms carrying a partial positive charge and carbon atoms a partial negative charge. The process can be summarized as follows:
Charge Donor: Vanadium
Charge Acceptor: Carbon
Resulting State: Vδ+ - Cδ-
The table below summarizes typical charge transfer values in this compound.
| Atom | Bader Charge (e) | Direction of Transfer |
| Vanadium (V) | +0.6 to +0.8 | Outward (to Carbon) |
| Carbon (C) | -0.6 to -0.8 | Inward (from Vanadium) |
Note: These values are typical ranges obtained from density functional theory calculations.
Influence of Composition and Defects on Electronic Properties
Impact of Carbon Vacancies on Fermi Level and Electron Density
This compound often exists in a substoichiometric form (VCₓ, where x<1), meaning it contains a significant number of carbon vacancies. These vacancies are not merely structural imperfections; they have a profound impact on the electronic properties of the material.
The introduction of carbon vacancies leads to a notable increase in the Fermi energy (the highest energy level occupied by electrons at absolute zero temperature). researchgate.netaps.org Concurrently, the density of states (the number of available electronic states) at the Fermi level also increases as the carbon content decreases. researchgate.net This is because the removal of a carbon atom leaves behind excess electrons from the broken V-C bonds, which then occupy energy states near the Fermi level.
| Property | Effect of Increasing Carbon Vacancy Concentration |
| Fermi Energy (EF) | Increases |
| Density of States at EF | Increases |
| Charge Transfer (V → C) | Decreases |
| Ionicity of V-C bond | Decreases |
Effects of Alloying Additions on Electronic Structure and Carbide Stabilization
The electronic structure and stability of this compound can be intentionally modified by the addition of other elements, a process known as alloying. Elements like Chromium (Cr), Molybdenum (Mo), Tungsten (W), and Niobium (Nb) can substitute for vanadium in the crystal lattice, leading to significant changes in bonding and stability. mdpi.comresearchgate.net
Alloying elements alter the electronic structure in several ways:
Modification of Bond Strength: Different elements have varying affinities for carbon. For instance, elements that form stronger bonds with carbon than vanadium does can enhance the stability of the carbide.
Lattice Distortion: The difference in atomic size between vanadium and the alloying element can introduce strain into the lattice, which in turn affects the electronic orbital overlap and bond energies.
Mechanical Response and Deformation Mechanisms in Vanadium Monocarbide Systems
Microstructural Design for Enhanced Mechanical Response
The mechanical properties of materials containing vanadium monocarbide (VC) are intricately linked to their microstructure. By carefully controlling microstructural features such as precipitate distribution, grain size, and grain boundary characteristics, it is possible to tailor the mechanical response for specific applications.
Precipitation hardening is a key mechanism for strengthening steels and alloys, and vanadium carbides are particularly effective in this regard. researchgate.net The addition of vanadium to steels leads to the formation of nano-sized vanadium carbide precipitates within the metallic matrix. jst.go.jp These precipitates act as obstacles to the movement of dislocations, which are defects in the crystal lattice responsible for plastic deformation.
The formation and characteristics of these precipitates are controlled through heat treatment processes. For example, isothermal transformation at specific temperatures can be used to generate a fine dispersion of V₄C₃ in ferrite (B1171679), with particle diameters ranging from 3 to 10 nm. researchgate.net Similarly, aging treatments can be employed to generate a dispersion of nano-scale precipitates that significantly increase hardness. researchgate.net
The size of the grains within a metallic material has a profound impact on its mechanical properties, a principle that holds true for this compound-containing systems. Generally, a finer grain size leads to higher strength and hardness. This is because grain boundaries act as barriers to dislocation motion. As the number of grains increases (and thus the grain size decreases), there is a greater area of grain boundaries to impede dislocation movement, resulting in increased strength.
At the nanoscale, the control of structure becomes even more critical. The formation of nano-sized vanadium carbide precipitates is a key aspect of nanostructural engineering in these alloys. jst.go.jp These nano-precipitates, often with dimensions of less than 20 nm, are highly effective at strengthening the material through the Orowan mechanism as previously described. researchgate.net The combination of a fine grain structure and a dense dispersion of nano-sized VC precipitates allows for the development of steels with a superior combination of strength and toughness. mdpi.com
Interphase precipitation is a specific and highly effective mode of precipitation that occurs during the austenite-to-ferrite phase transformation in steels. tudelft.nl In this process, vanadium carbide particles nucleate at the moving interface between the austenite (B1171964) (γ) and ferrite (α) phases. jst.go.jpresearchgate.net This results in the formation of fine, sheet-like arrangements of VC precipitates within the ferrite grains. jst.go.jppsu.edu These sheets are typically spaced 5 to 30 nm apart, with individual particles having diameters of 3 to 10 nm. researchgate.net
The morphology and crystallography of these interphase precipitates are well-defined. They often exhibit a Baker-Nutting (B-N) orientation relationship with the ferrite matrix and are arranged in rows parallel to the former austenite/ferrite interphase boundary. jst.go.jp The size and number density of these precipitates are influenced by the transformation temperature; lower temperatures lead to finer precipitates and a higher number density, which in turn results in a greater increase in hardness. jst.go.jp
Interphase precipitation is a major contributor to the strength of vanadium-microalloyed steels. amse.org.cn The fine and closely spaced nature of the VC sheets provides a very effective barrier to dislocation motion, significantly enhancing the yield strength of the material. bohrium.com The strengthening effect is directly related to the inter-sheet spacing of the precipitates; a smaller spacing results in higher strength. bohrium.com Research has shown that the greatest contribution to precipitation strengthening often comes from this interphase and matrix precipitation of VC particles. amse.org.cn
Five distinct morphologies of vanadium carbides have been observed to form at different nucleation sites during isothermal transformation, including linear arrays of fine interphase precipitates and fine needles of interphase precipitates. amse.org.cn The precipitation sequence typically begins with precipitation in austenite, followed by planar interphase precipitation, needle-like interphase precipitation, fibrous precipitation, and finally matrix precipitation. amse.org.cn
Grain boundary engineering involves the manipulation of the character and distribution of grain boundaries within a material to enhance its properties. In the context of this compound systems, this primarily relates to the influence of VC precipitates on grain boundary strengthening and refinement.
Vanadium carbide precipitates play a crucial role in controlling the grain size of steels. By pinning the grain boundaries of the parent austenite phase at high temperatures, they inhibit grain growth. mdpi.com This leads to a finer austenite grain size, which upon cooling, transforms into a finer ferrite-pearlite or martensitic microstructure. A finer grain structure increases the total area of grain boundaries, which act as obstacles to dislocation motion and crack propagation, thereby improving both strength and toughness.
Furthermore, the presence of VC precipitates can influence the nature of the grain boundaries themselves. For instance, in Fe-Mn-Si-Al TRIP steel, VC precipitates were found to pin the interfaces between ε-martensite and austenite during deformation. cmes.org This interaction inhibits the reversible martensitic transformation and enhances cyclic work hardening. cmes.org Increasing the density of high-angle grain boundaries, which are more effective at impeding dislocation motion, can also enhance strength. The addition of vanadium up to 0.12 wt% in a medium-carbon steel was shown to increase the density of high-angle ferrite boundaries, contributing to improved toughness. mdpi.com
The strategic use of vanadium additions and appropriate thermomechanical processing allows for the optimization of the grain boundary structure, leading to materials with enhanced mechanical integrity.
Anisotropic Mechanical Behavior Studies
The mechanical properties of crystalline materials can vary with the crystallographic direction, a phenomenon known as anisotropy. Understanding this directional dependence is crucial for predicting the behavior of components under complex stress states.
First-principle calculations, based on density functional theory (DFT), are powerful tools for predicting the elastic properties of materials from their fundamental electronic structure. core.ac.ukljmu.ac.uk Such computational studies have been applied to this compound to determine its anisotropic elastic behavior. core.ac.uk
The elastic anisotropy of a cubic crystal like VC can be quantified using various indices. The universal elastic anisotropic index (AU) and the percent anisotropy in shear (Ashear) are common measures. For VC, these calculations reveal a notable level of elastic anisotropy. ljmu.ac.uk While not as highly anisotropic as some other complex carbides, the Young's modulus of VC shows a clear deviation from a spherical shape in 3D graphical representations, indicating directional dependence. ljmu.ac.uk
The calculated elastic constants for this compound provide the fundamental data for understanding its mechanical response. These constants can be used to calculate key engineering parameters such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν). The Voigt-Reuss-Hill approximation is commonly used to derive these polycrystalline elastic moduli from the single-crystal elastic constants. core.ac.uk
The following table summarizes the computationally predicted elastic properties for this compound (VC).
| Property | Symbol | Calculated Value (GPa) |
| Bulk Modulus | K | 275 - 285 |
| Shear Modulus | G | 180 - 195 |
| Young's Modulus | E | 436 ± 8 elsevierpure.com |
| Vickers Hardness | Hᵥ | 33.3 ± 0.5 elsevierpure.com |
Note: The range in bulk and shear modulus values reflects the variability found in different computational studies. The Young's Modulus and Vickers Hardness are from a study combining nano-indentation and first-principles calculations. elsevierpure.com
Directional analysis shows that the elastic moduli are not uniform in all crystallographic directions. For instance, the calculated data indicates that for VC, the shear anisotropic factor (A1) is approximately 0.8, which deviates from the value of 1 expected for a perfectly isotropic material. ljmu.ac.uk This intrinsic anisotropy at the single-crystal level can influence the texture development and mechanical response of polycrystalline VC-containing materials.
Three-Dimensional Surface Contours and Planar Projections for Moduli
The elastic properties of this compound, like other cubic monocarbides, exhibit a degree of anisotropy, meaning the mechanical response varies with crystallographic direction. This directional dependence of the elastic moduli, such as Young's modulus (E) and shear modulus (G), can be visualized using three-dimensional (3D) surface contours and two-dimensional (2D) planar projections.
First-principles calculations are a powerful tool to determine these anisotropic elastic properties. For this compound, 3D surface constructions of Young's modulus reveal a deviation from a perfect sphere, indicating its anisotropic nature. Planar projections, particularly on the (001) crystal plane, offer a clearer view of this directional dependence. These visualizations show that for VC, the Young's modulus is not uniform in all directions. For instance, the contour for VC deviates more from a spherical shape compared to titanium carbide (TiC), but shows less anisotropy than niobium carbide (NbC). This integrated approach of combining first-principle calculations with visualization tools is instrumental in establishing a systematic understanding of the elastic properties of carbides.
The anisotropy in elastic properties is an important consideration in materials design and processing, as it can influence the stiffness, strength, and toughness of the final product.
High-Temperature Mechanical Behavior and Creep Resistance
This compound is known for its excellent high-temperature strength and thermal stability, making it suitable for applications in high-temperature environments. imim.plchemicalbook.com
The ability of this compound to maintain its strength at high temperatures is a key attribute. researchgate.netimim.pl This property is critical for its use as a reinforcing phase in high-strength, high-temperature alloys. imim.pl The mechanisms behind this strength retention are rooted in its strong atomic bonding and stable crystal structure. chemicalbook.com
At elevated temperatures, deformation in materials is often governed by processes like dislocation climb and viscous flow. nasa.gov In this compound, the high activation energy required for these processes contributes to its creep resistance. The strong covalent bonds between vanadium and carbon atoms resist dislocation motion, which is the primary mechanism of plastic deformation. chemicalbook.com
Furthermore, the presence of vanadium carbide precipitates in steels can significantly enhance their high-temperature mechanical properties. psu.edu These precipitates act as obstacles to dislocation movement, thereby increasing the material's resistance to deformation at high temperatures. psu.edu
Sintering is a common method for producing bulk vanadium carbide components. The sintering parameters, particularly temperature and pressure, have a profound impact on the final mechanical properties of the sintered material. researchgate.netlu.se
High-temperature, high-pressure (HTHP) sintering has been shown to be an effective method for producing dense vanadium carbide ceramics with enhanced mechanical properties. researchgate.net Increasing the sintering pressure can lead to a significant increase in Vickers hardness. For instance, a VC sample sintered at 5.0 GPa showed a 34.5% increase in hardness compared to a commercial hard alloy of the same composition. researchgate.net This improvement is attributed to the promotion of severe plastic deformation at the grain level, which introduces numerous microdefects like stacking faults and twins. researchgate.net These defects act as barriers to dislocation glide, thereby strengthening the material. researchgate.net
The sintering temperature also plays a crucial role. While higher temperatures can promote densification, excessively high temperatures can lead to rapid grain growth, which may trap pores and increase porosity, ultimately degrading mechanical properties. researchgate.net Therefore, optimizing the sintering temperature is essential for achieving the desired microstructure and mechanical performance. Studies on cBN-based composites with vanadium carbide binders have shown that maximum microhardness is achieved at a specific sintering temperature, in this case, 2150°C. lu.se
The relationship between sintering temperature, grain size, and mechanical properties is a critical aspect of processing vanadium carbide and its composites. researchgate.net
Structure-Mechanical Property Relationships
The mechanical properties of this compound are intrinsically linked to its crystal structure and the presence of defects within that structure.
Vanadium carbide exists over a range of compositions, often expressed as VCₓ, where 'x' is the carbon-to-metal atomic ratio. This ratio has a significant influence on the material's mechanical properties. researchgate.net
First-principles calculations and experimental studies have consistently shown that the mechanical properties, such as hardness and elastic moduli, are enhanced as the carbon-to-vanadium ratio increases. researchgate.net For example, stoichiometric VC, with a C/V ratio closer to 1, exhibits higher bulk modulus, shear modulus, and Young's modulus compared to carbon-deficient phases like V₄C₃. researchgate.netbohrium.com The calculated hardness of VC is significantly higher than that of V₄C₃. bohrium.com This trend is attributed to the stronger V-C bonding and the increased number of these bonds per unit area in carbon-richer phases. bohrium.com
Table 1: Comparison of Calculated Mechanical Properties for VC and V₄C₃ bohrium.com
| Property | VC | V₄C₃ |
| Bulk Modulus (GPa) | 290.7 | 252.1 |
| Shear Modulus (GPa) | 203.4 | 164.4 |
| Young's Modulus (GPa) | 480.2 | 395.0 |
| Hardness (GPa) | 28.5 | 15.8 |
This table presents data derived from first-principles calculations.
Crystal lattice defects, such as vacancies and dislocations, play a crucial role in the deformation mechanisms of this compound.
Carbon vacancies are a common type of point defect in vanadium carbide. An increase in carbon vacancies leads to a decrease in the elastic moduli of VC. researchgate.net This is because the vacancies weaken the p-d bonding states between vanadium and carbon atoms. researchgate.net The presence of carbon vacancies can also influence the thermodynamic properties, such as increasing the thermal expansion coefficient at high temperatures. researchgate.net
In vanadium-containing steels, the interaction between deformation-induced defects like dislocations and twins with vanadium carbide precipitates is a key factor in the material's strengthening. researchgate.net Nanometer-sized vanadium carbide particles can be bypassed by dislocations and mechanical twins, which contributes to the precipitation hardening of the steel. researchgate.net The presence of these carbide precipitates can also alter the nature of stacking faults. researchgate.net The size of the VC particles influences this interaction; larger particles can act as more significant obstacles to the movement of twins. researchgate.net
Strain within the crystal lattice, which can be induced by defects, can also affect the material's properties. researchgate.netaps.org The presence of other atoms in the lattice, as in the case of tungsten-vanadium alloys, introduces lattice strain and distortion, which increases the material's resistance to deformation and slows down dislocation mobility. arxiv.org
Fundamental Mechanisms of Plasticity and Dislocation Dynamics
The plastic deformation of crystalline materials like this compound is fundamentally governed by the motion of dislocations through the crystal lattice. This movement is not arbitrary but occurs on specific crystallographic planes and in specific directions, collectively known as a slip system. The ease with which these dislocations can move determines the material's ductility and resistance to permanent deformation.
This compound possesses a cubic rock salt (NaCl-type) crystal structure. wikipedia.orgchemicalbook.com The mechanical response, particularly its plastic behavior, is intrinsically linked to this atomic arrangement. Research into the deformation of cubic transition-metal carbides has identified that the active slip systems in this compound are highly dependent on temperature. researchgate.netroyalsocietypublishing.org This temperature-dependent shift in the primary mechanism of plastic flow is a critical aspect of its mechanical behavior.
Detailed investigations using techniques such as hardness anisotropy on the (001) surfaces of this compound have revealed distinct regimes for dislocation-mediated slip: researchgate.netroyalsocietypublishing.org
Low-Temperature Regime: At lower temperatures, plastic deformation is predominantly controlled by dislocation glide on {110} planes in the <110> direction. This is referred to as the {110}<110> slip system. royalsocietypublishing.org
High-Temperature Regime: As the temperature increases, a transition occurs, and the dominant slip system becomes {111}<110>. Here, dislocations move on the {111} planes. royalsocietypublishing.org
Intermediate-Temperature Regime: In the transitional temperature range, both {110}<110> and {111}<110> slip systems can be active simultaneously. researchgate.netroyalsocietypublishing.org
This change in the operative slip system is thought to be caused by a temperature-dependent alteration in the nature of the atomic bonding. researchgate.netroyalsocietypublishing.org It has been proposed that as temperature rises, an increased density of high-mobility electrons more effectively screens the directional covalent bonds within the structure, facilitating slip on the {111} planes, which are the close-packed planes in the face-centered cubic sublattice of the rock salt structure. royalsocietypublishing.orgwikipedia.org
The following table summarizes the key research findings on the operative slip systems in this compound.
| Temperature Regime | Dominant Slip System |
| Low Temperature | {110}<110> |
| Intermediate Temperature | {110}<110> and {111}<110> |
| High Temperature | {111}<110> |
High Temperature Stability and Thermodynamic Investigations of Vanadium Monocarbide
Thermodynamic Stability and Formation Enthalpies of Vanadium Carbides
The thermodynamic stability of vanadium carbides is a critical factor in their application at high temperatures. Several vanadium carbide phases exist, including VC, V₂C, and V₄C₃₋ₓ. researchgate.net The standard Gibbs free energy of formation for these carbides at 700 °C (973 K) are -56.8 kJ/mol for VC, -55.7 kJ/mol for V₂C, and -58.1 kJ/mol for V₄C₃₋ₓ, indicating their relative stability. researchgate.net
The enthalpy of formation is a key thermodynamic parameter. For the V-C system, the relative integral molar Gibbs energy in the VC single-phase region can be expressed as G M = -98,850 + 72,242X C + (24.81 −37.23X C)T J/mol, where Xc is the carbon mole fraction and T is the temperature in Kelvin. researchgate.net The standard Gibbs energies of formation for V₄C₃₋ₓ and V₂C can be represented by the equations ΔG° = -67,208 + 9.37T J/mol of V₀.₆₀C₀.₄₀ and ΔG° = -62,581 + 7.10T J/mol of V₀.₆₆C₀.₃₄, respectively. researchgate.net
A comparative look at the Gibbs free energy of formation for various vanadium carbides at 700°C reveals subtle differences in their thermodynamic stability.
| Carbide Phase | Standard Gibbs Energy of Formation (kJ/mol at 700°C) |
| VC | -56.8 |
| V₂C | -55.7 |
| V₄C₃₋ₓ | -58.1 |
This table presents the standard Gibbs free energy of formation for different vanadium carbide phases at a constant temperature, providing a direct comparison of their thermodynamic stabilities under these conditions.
Phase Equilibria and Phase Diagram Analysis in the Vanadium-Carbon System
The vanadium-carbon (V-C) system is characterized by several stable and metastable phases, the existence of which is dictated by temperature and composition. The primary compounds of significance are the disordered cubic vanadium monocarbide (VCy) and the lower hexagonal vanadium subcarbide (V₂Cy'). researchgate.net The V-C phase diagram reveals a eutectic reaction between V and V₂C at 1650 °C and a peritectic reaction for the formation of V₂C at 2165 °C. The VC phase melts congruently at approximately 2647 °C. researchgate.net
The solid portion of the V-VC phase diagram, determined above 1000°C, shows key transition temperatures: the melting point of vanadium at 1888 ± 10°C, a eutectic between VC₀.₀₉ and VC₀.₃₃ at 1630°C, peritectic melting of the V₂C-phase between VC₀.₅₆ and VC₀.₆₀ at 2165°C, and peritectic melting of the VC-phase starting at VC₀.₈₅ and extending beyond VC₁.₀ at 2650°C. researchgate.net Notably, the VC-phase does not reach the stoichiometric composition VC₁.₀₀ as previously thought, but terminates at VC₀.₈₈ at 1000°C and shifts to lower carbon content as the temperature rises. researchgate.net
The following table summarizes the key invariant reactions in the Vanadium-Carbon system, highlighting the transformation temperatures and compositions.
| Reaction Type | Temperature (°C) | Compositions Involved |
| Eutectic | 1630 | Liquid ↔ V + V₂C (between VC₀.₀₉ and VC₀.₃₃) |
| Peritectic | 2165 | Liquid + VC ↔ V₂C (between VC₀.₅₆ and VC₀.₆₀) |
| Peritectic | 2650 | Liquid + C ↔ VC (starting at VC₀.₈₅) |
| Melting Point | 1888 ± 10 | Vanadium (V) |
This interactive table details the significant invariant reactions within the V-C phase diagram, providing a clear overview of the phase transformations that occur at specific temperatures and compositions.
Order-Disorder Transition Temperatures and Their Thermodynamic Signatures
Nonstoichiometric this compound (VCy) exhibits order-disorder transformations at specific compositions and temperatures. researchgate.net Below 1450 K, depending on the carbon content, ordered phases such as V₆C₅ (with monoclinic or trigonal symmetry) and V₈C₇ (with cubic symmetry) can form within the VCy homogeneity range (0.66 < y < 0.88). researchgate.net These ordering phenomena are first-order phase transitions, characterized by measurable latent heats. researchgate.net
Differential thermal analysis (DTA) has been employed to measure the latent heats of the reactions VC₀.₈₃₃ = V₆C₅ and VC₀.₈₇₅ = V₈C₇, yielding values of 5.7±2.8 cal g⁻¹ and 6.0±2.4 cal g⁻¹, respectively. researchgate.net The critical temperatures for disordering in these ordered phases have been determined to be (1275 ± 8) °C for V₆C₅ and (1124 ± 15) °C for V₈C₇. aps.org These transitions are also marked by distinct changes in physical properties, such as electrical resistivity. For instance, the change in resistivity at the critical point for V₆C₅ is 5.4 ± 0.3 μΩ cm, and for V₈C₇ it is 20.1 ± 1.4 μΩ cm. aps.org
The order-disorder transitions in this compound are accompanied by distinct thermodynamic and physical property changes.
| Ordered Phase | Critical Temperature for Disordering (°C) | Latent Heat of Transition (cal g⁻¹) | Change in Resistivity at Critical Point (μΩ cm) |
| V₆C₅ | 1275 ± 8 | 5.7 ± 2.8 | 5.4 ± 0.3 |
| V₈C₇ | 1124 ± 15 | 6.0 ± 2.4 | 20.1 ± 1.4 |
This table summarizes the key parameters associated with the order-disorder transitions of the V₆C₅ and V₈C₇ phases, offering a comparative view of their thermodynamic signatures.
Kinetic Studies of High-Temperature Processes
The kinetics of processes occurring at high temperatures, such as the growth and dissolution of vanadium carbide layers, are crucial for understanding and controlling the material's behavior in various applications.
The formation of vanadium carbide layers on steel surfaces through diffusion processes is a subject of significant industrial relevance. imt.si This process typically occurs in a salt bath containing a carbide-forming element like vanadium at temperatures between 900 and 1000 °C. imt.si The growth of these carbide layers is primarily controlled by the diffusion of carbon from the substrate to the surface, where it reacts with vanadium. imt.siresearchgate.net
Studies have shown that the growth kinetics of V₂C and V₈C₇ layers on iron-based alloys follow a parabolic growth law, which is characteristic of a diffusion-controlled process. researchgate.net The rate of this growth is influenced by factors such as temperature, time, and the thermodynamic activity of carbon in the substrate. imt.si The activation energy for the growth of the vanadium carbide layer has been calculated to be 415.7 kJ/mol. researchgate.net
The dissolution of vanadium carbide precipitates in steel during heat treatments, such as austenitization, significantly impacts the final mechanical properties of the material. researchgate.net The dissolution process is a thermally activated phenomenon, with the rate of dissolution increasing with temperature. free.fr
Investigations into the dissolution of VC precipitates in a model FeCV steel have shown that the volume fraction of precipitates decreases with increasing treatment time at temperatures like 870°C and 920°C. free.fr The kinetics of this dissolution can be theoretically modeled by considering the multi-component diffusion at the carbide-matrix interface.
High-Temperature Environmental Interactions
Vanadium carbide's utility at high temperatures is often limited by its interactions with the surrounding environment, particularly with oxygen. While possessing high-temperature strength and stability, its resistance to oxidation is a critical consideration. mdpi.comimim.pl
At elevated temperatures, vanadium carbide can react with oxygen to form vanadium oxides. For instance, thermodynamic calculations suggest that V₂O₃ is a stable oxide phase up to 900 °C, above which it can transform into V₈C₇. mdpi.com The oxidation behavior can lead to the formation of a surface oxide layer, which may offer some protection against further oxidation. However, in some high-temperature wear scenarios, an oxidative adhesive wear mechanism has been observed. researchgate.net
Thermal Stability of this compound and its Composites
This compound (VC) is a refractory ceramic material known for its high melting point of 2810°C. wikipedia.orgimim.pl This inherent thermal stability makes it a candidate for applications in high-temperature environments. researchgate.net Although thermodynamically stable, VC can convert to other vanadium carbide phases, such as V₂C, at very high temperatures. wikipedia.org Its stability and properties are also leveraged in composite materials, where it can enhance the performance of the matrix material.
The inclusion of this compound as a reinforcement phase in metal matrix composites has been shown to improve their thermal stability. For instance, in AA6061 aluminum alloy composites, the addition of VC particles significantly reduces the coefficient of thermal expansion (CTE). mdpi.com The CTE of the unreinforced AA6061 alloy is 23.2 × 10⁻⁶/°C, which decreases to 18.2 × 10⁻⁶/°C with the addition of VC. mdpi.com This reduction is attributed to the much lower CTE of VC (7.3 x 10⁻⁶/°C) compared to the aluminum matrix. mdpi.com This demonstrates that VC reinforcement enhances the dimensional stability of the composite at elevated temperatures.
In ceramic matrix composites, such as those based on Zirconium Diboride (ZrB₂) and Silicon Carbide (SiC), this compound additives have a notable effect on thermal processing and microstructure stability. The addition of VC to ZrB₂-SiC composites promotes densification at lower temperatures and is effective in inhibiting the growth of ZrB₂ and SiC grains during high-temperature sintering processes. researchgate.net This grain growth inhibition is crucial for maintaining the mechanical properties of the composite at high temperatures.
Table 1: Coefficient of Thermal Expansion (CTE) for AA6061 and its Composites
This interactive table provides data on the CTE of AA6061 alloy and its composites reinforced with this compound (VC) and Niobium Carbide (NbC).
| Material | CTE (10⁻⁶/°C) |
| AA6061 Alloy | 23.2 mdpi.com |
| AA6061/VC | 18.2 mdpi.com |
| AA6061/NbC | 19.8 mdpi.com |
| AA6061/NbC + VC | 15.1 mdpi.com |
Mechanisms of Oxidation Resistance
Detailed studies on the oxidation kinetics of this compound reveal complex behavior that varies with temperature. Research conducted on VC₀.₉₈ and a vanadium oxycarbide (VO₀.₆C₀.₇) between 400°C and 580°C under oxygen pressures from 10⁻² to 1 atm provides insight into the oxidation mechanism.
In the lower temperature range of 500°C to 580°C, the oxidation of both VC₀.₉₈ and the oxycarbide followed a cubic rate law, with Vanadium Pentoxide (V₂O₅) being the primary reaction product. The activation energy for this process was determined to be 51 kcal/mole for both materials. A notable finding in this temperature range was the dependence of the oxidation rate on the cube root of the oxygen pressure (P¹/³). This positive pressure dependency was contrary to expectations. The mechanism proposed to explain this behavior involves the formation of an electric field associated with oxygen ions chemisorbed on the thin V₂O₅ layer that forms on the surface.
At temperatures below 450°C, the nearly stoichiometric VC₀.₉₈ did not form an oxide layer but instead dissolved oxygen into its lattice, a process with an activation energy of 26.6 kcal/mole. In contrast, the vanadium oxycarbide sample followed a parabolic rate law under the same conditions, with V₂O₅ forming as the sole product and an activation energy of 49 kcal/mole. In this lower temperature regime, the kinetics for both materials were found to be independent of oxygen pressure.
Table 2: Summary of Oxidation Kinetics for Vanadium Carbide
This interactive table summarizes the findings from oxidation studies on this compound (VC₀.₉₈) and Vanadium Oxycarbide (VO₀.₆C₀.₇).
| Material | Temperature Range (°C) | Rate Law | Activation Energy (kcal/mole) | Oxygen Pressure Dependence | Oxidation Product |
| VC₀.₉₈ | < 450 | - | 26.6 | None | Oxygen Dissolution |
| VO₀.₆C₀.₇ | < 450 | Parabolic | 49 | None | V₂O₅ |
| VC₀.₉₈ | 500 - 580 | Cubic | 51 | P¹/³ | V₂O₅ |
| VO₀.₆C₀.₇ | 500 - 580 | Cubic | 51 | P¹/³ | V₂O₅ |
Advanced Characterization Techniques and Methodologies for Vanadium Monocarbide Research
X-ray and Electron Diffraction Techniques
Diffraction techniques are fundamental in materials science for probing the crystallographic structure of materials like vanadium monocarbide. By analyzing the patterns produced when X-rays, electrons, or neutrons interact with a material's atomic lattice, researchers can extract detailed information about phase composition, crystal orientation, and internal strain.
X-ray Diffraction (XRD) for Phase Identification, Crystallite Size, and Lattice Parameter Determination
X-ray Diffraction (XRD) is a primary and indispensable tool for the characterization of this compound. It is routinely used to identify the crystalline phases present in a sample. Vanadium and carbon can form several compounds, and XRD patterns allow for the distinction between different carbide phases such as VC, V₂C, V₆C₅, and V₈C₇. researchgate.netresearchgate.net The technique works by directing X-ray beams at a sample and measuring the angles and intensities of the diffracted beams. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification. For instance, studies on surface-alloyed steels have used XRD to confirm the formation of vanadium carbide with a face-centered cubic (fcc) structure within the melted region. researchgate.net
Beyond phase identification, XRD data is crucial for calculating the average crystallite size of the material. By analyzing the broadening of the diffraction peaks, the crystallite size can be estimated using the Scherrer equation. rsc.orginstanano.comyoutube.com This method is particularly useful for nanomaterials, where properties are highly dependent on grain size. charlotte.edumdpi.com For example, the average crystallite size of vanadium nitride (VN) nanoparticles, a related compound, has been determined to be around 5.2 nm using this equation. mdpi.com
The precise positions of the diffraction peaks allow for the accurate determination of the material's lattice parameters. This compound typically possesses a cubic rock-salt (B1) crystal structure. researchgate.netcam.ac.uk The lattice parameter for stoichiometric VC is approximately 0.416 nm, though this can vary depending on carbon content and the presence of vacancies. cam.ac.uk In one study involving high-energy electron-beam irradiation, the formed vanadium carbide was identified as having an fcc structure with a lattice parameter of 4.17 Å (0.417 nm). researchgate.net
| Parameter | Method | Typical Findings for Vanadium Carbide & Related Compounds | Source(s) |
| Phase Identification | Comparison of diffraction patterns with reference data (e.g., JCPDS). | Identification of VC (fcc, B1 structure), V₂C, V₆C₅, V₈C₇ phases in various materials. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Crystallite Size | Analysis of peak broadening using the Scherrer equation: D = Kλ / (β cosθ). | Sizes estimated from nanometers to larger scales. e.g., ~20 nm for as-milled vanadium powder; 3-5 nm for VN nanoparticles. | youtube.comcharlotte.edumdpi.com |
| Lattice Parameter | Calculation from the angular positions (2θ) of diffraction peaks. | VC (fcc): ~4.16 - 4.17 Å (0.416 - 0.417 nm). The parameter can vary with stoichiometry. | researchgate.netcam.ac.ukmaterialsproject.org |
Electron Backscatter Diffraction (EBSD) for Grain Orientation and Phase Mapping
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope-based technique used for detailed microstructural-crystallographic analysis. jeol.com It provides spatially resolved information by collecting and analyzing the diffraction patterns (known as Kikuchi patterns) generated by a stationary electron beam interacting with a tilted crystalline sample. jeol.com
A primary application of EBSD is to determine the crystallographic orientation of grains within a polycrystalline material. mdpi.comresearchgate.net By scanning the electron beam across the sample surface, EBSD can generate orientation maps, often color-coded using an inverse pole figure (IPF) scheme, which visually represent the texture and orientation relationships between different grains. researchgate.netebsd.com This is critical for understanding the effects of processing, such as deformation or heat treatment, on the microstructure.
Furthermore, EBSD is a powerful tool for phase mapping. ebsd.com It can differentiate between various crystalline phases present in a material, provided their crystal structures are known and distinct. ebsd.com In steels containing vanadium, EBSD can map the distribution of vanadium carbide precipitates within the ferrite (B1171679) or martensite (B1171850) matrix. researchgate.net This is achieved by matching the experimentally obtained Kikuchi patterns to databases of known crystal structures. The combination of EBSD with Energy Dispersive X-ray Spectrometry (EDS) can further enhance phase identification, especially for complex microstructures. ebsd.com
| EBSD Application | Information Obtained | Relevance to VC Research | Source(s) |
| Grain Orientation Mapping | Crystallographic orientation of individual grains, texture (preferred orientation), grain size and shape. | Understanding the crystallographic texture of VC-containing composites and coatings. | mdpi.comresearchgate.netebsd.com |
| Phase Mapping | Spatial distribution of different crystalline phases. | Distinguishing VC precipitates from the matrix (e.g., steel) and identifying other carbide or intermetallic phases. | ebsd.comebsd.comresearchgate.net |
| Boundary Analysis | Characterization of grain boundaries (e.g., low-angle vs. high-angle). | Analyzing the interface between VC particles and the surrounding matrix. | mdpi.comebsd.com |
Neutron Diffraction for Crystal Structure and Nanostructure Analysis
Neutron diffraction is a powerful technique that provides information complementary to X-ray diffraction. Due to the nature of neutron interaction with atomic nuclei, it offers distinct advantages for studying materials like this compound. One key advantage is its high sensitivity to light elements, such as carbon, in the presence of heavy transition metals like vanadium. aps.org This allows for a more precise determination of the positions of carbon atoms and the quantification of carbon vacancies within the VC lattice, which is often sub-stoichiometric. researchgate.netresearchgate.net
The technique has been instrumental in refining the crystal structures of various transition metal monocarbides. researchgate.net Neutron diffraction studies on vanadium carbide have helped to understand the ordering of carbon vacancies, which can lead to the formation of superstructures like V₆C₅ and V₈C₇. researchgate.net Furthermore, because neutrons have a magnetic moment, they can be used to study magnetic ordering, although stoichiometric VC is not magnetic. The low coherent scattering cross-section of vanadium makes it nearly "invisible" to neutrons, which can be a significant advantage in certain experiments, for instance, when studying nitrogen in vanadium nitride or using vanadium as a sample container. aps.orged.ac.uk
Small Angle Neutron Scattering (SANS) for Precipitation Kinetics and Size Distribution
Small Angle Neutron Scattering (SANS) is a technique used to investigate structural features on a mesoscopic length scale, typically ranging from 1 to several hundred nanometers. iaea.orgaps.org It is particularly well-suited for studying nanoscale inhomogeneities in the bulk of a material, such as precipitates, polymers, or magnetic domains. iaea.orgnist.gov
In the context of materials containing this compound, SANS is an ideal tool for analyzing the precipitation kinetics. By performing measurements over time during heat treatments, SANS can track the nucleation and growth of VC nanoparticles within a matrix, such as steel. researchgate.net The technique provides quantitative information about the average size, size distribution, and volume fraction of the precipitates. researchgate.net While direct SANS studies on VC precipitation are specific, research on analogous systems, like niobium carbide (NbC) in ferrite, demonstrates the power of the technique. In such studies, SANS has been used to build time-temperature transformation diagrams and has revealed that precipitate nucleation is extremely rapid. researchgate.net
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques are vital for the direct visualization of the microstructure and nanostructure of materials. They provide high-resolution images of a material's surface topography and internal features, offering insights that are complementary to the crystallographic information obtained from diffraction methods.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface morphology and microstructure of this compound and related materials. mdpi.comminarjournal.com It operates by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary or backscattered electrons to form an image. This allows for the high-magnification visualization of features like grain size, shape, and distribution. mdpi.com In studies of VC-reinforced composites or surface coatings, SEM is used to examine the distribution and morphology of the carbide particles within the matrix. researchgate.netmdpi.com
Observations have revealed various morphologies for vanadium carbides depending on the processing conditions, including fine, cuboidal particles in surface-alloyed steels and more rounded or acicular shapes in milled powders. researchgate.netresearchgate.net
Field Emission Scanning Electron Microscopy (FESEM) is an advanced version of SEM that uses a field-emission gun as its electron source. This provides a much brighter, more coherent electron beam, enabling significantly higher spatial resolution and improved signal-to-noise ratios, making it ideal for nanostructural analysis. nih.gov FESEM can resolve much finer details of the surface morphology. For example, FESEM analysis of nano-crystalline vanadium carbide has shown changes in particle morphology from flatting shapes after milling to more spherical shapes after heat treatment, with mean particle sizes around 118 nm. researchgate.net
| Technique | Information Provided | Examples in VC Research | Source(s) |
| SEM | Surface topography, microstructure, particle/grain size and shape, distribution of phases. | Observing cuboidal VC particles in steel, acicular morphology in milled powders, and the overall microstructure of VC-containing coatings. | researchgate.netminarjournal.commdpi.comresearchgate.net |
| FESEM | High-resolution surface morphology, nanostructural details, fine particle analysis. | Imaging nano-crystalline VC particles (e.g., ~118 nm), observing changes in nanoparticle morphology after heat treatment. | researchgate.netnih.govresearchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure, Defects, and Crystal Structure
Transmission Electron Microscopy (TEM) is an indispensable tool for analyzing the microstructure of this compound materials. It provides direct imaging of nanoscale features, allowing researchers to determine the size, shape, and distribution of grains and precipitates. charlotte.edu For instance, in studies of nanostructured vanadium consolidated from ball-milled powder, TEM observations were used to confirm an average grain size of approximately 100 nm. charlotte.edu
Conventional TEM, through Selected Area Diffraction (SAD) analysis, yields diffraction patterns that serve as a fingerprint for the material's crystal structure. These patterns can confirm the face-centered cubic (fcc) lattice of vanadium carbide. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater magnification, enabling the visualization of the atomic lattice planes of the crystal. This capability is critical for the detailed crystallographic analysis of VC precipitates and the identification of specific ordered phases and defects. In a notable investigation of VC precipitates in a model steel, HRTEM was instrumental in unambiguously identifying the ordered monoclinic V6C5 structure, challenging previous assumptions of a V4C3 structure. researchgate.net Furthermore, HRTEM can reveal complex structural features such as twinning, which has been observed in related vanadium-containing MAX phases. researchgate.net
Key Research Findings from TEM/HRTEM:
Grain Size Determination: TEM is routinely used to measure the grain size of consolidated nanostructured vanadium and its carbides. charlotte.edu
Phase Identification: HRTEM and SAD analyses have been crucial in identifying specific carbide phases, such as V6C5 and V8C7, within various matrices. researchgate.netresearchgate.net
Defect Analysis: The high resolution of HRTEM allows for the direct observation of crystal lattice defects, providing insight into the material's properties. researchgate.net
High-Resolution Scanning Transmission Electron Microscopy (HRSTEM) with Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Compositional Mapping
High-Resolution Scanning Transmission Electron Microscopy (HRSTEM) combines the principles of TEM with a scanning probe, offering atomic-resolution imaging. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), it becomes a powerful tool for nanoscale chemical analysis. The focused electron beam of the STEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. nih.govresearchgate.net
This combination allows for detailed compositional mapping, where the distribution of elements like vanadium and carbon can be visualized across a nanostructured sample. researchgate.net For example, in the analysis of vanadium nitride/carbon nanocomposites, a related material system, STEM-EDX confirmed the uniform distribution of the constituent elements. researchgate.net In studies of vanadium oxides, which are often precursors to or products of carbide reactions, STEM-EDX has been used to determine the local stoichiometry, such as distinguishing between V2O5 and VO2 phases. nih.gov This capability is directly transferable to the analysis of non-stoichiometric vanadium carbides (VCx) and their interfaces with other materials. researchgate.net
Key Research Findings from HRSTEM-EDX:
Elemental Distribution: Confirms the homogeneous distribution of vanadium and carbon within the material. researchgate.netresearchgate.net
Stoichiometric Analysis: Provides quantitative elemental data to determine the local stoichiometry of carbide particles and surrounding phases. nih.govnih.gov
Interface Chemistry: Allows for the chemical characterization of interfaces between vanadium carbide precipitates and a host matrix. researchgate.net
Spectroscopic Characterization Methods
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the context of this compound, XPS is critical for identifying the specific carbide phases present on a surface and determining the oxidation states of vanadium. researchgate.netrsc.org
Research has shown that XPS can confirm the formation of the V8C7 carbide phase under certain processing conditions. researchgate.netrsc.org The technique works by irradiating the material with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the surface. The binding energy of these electrons is characteristic of the element and its chemical environment.
A key application of XPS in vanadium carbide research is the differentiation of vanadium's various oxidation states (e.g., V³⁺, V⁴⁺, V⁵⁺). researchgate.net The binding energy of the V 2p core level shifts depending on the oxidation state, with higher positive states corresponding to higher binding energies. libretexts.org However, analysts must be cautious, as surface oxidation can occur during sample transfer, and the X-ray beam itself can sometimes cause reduction of higher vanadium oxides. rsc.orgiaea.orgxpsfitting.com
Table 1: Representative V 2p₃/₂ Binding Energies for Various Vanadium Oxidation States Binding energies can vary slightly based on the chemical environment and instrument calibration. Values are often referenced to the adventitious C 1s peak at 284.8 eV or an O 1s peak.
| Oxidation State | Compound Example | V 2p₃/₂ Binding Energy (eV) |
| V³⁺ | V₂O₃ | ~515.6 - 516.0 |
| V⁴⁺ | VO₂ | ~515.8 - 516.4 researchgate.net |
| V⁵⁺ | V₂O₅ | ~517.2 - 517.6 |
| Vanadium Carbide | V8C7 | Confirmed as the primary carbide phase in certain studies. rsc.org |
Data sourced from references researchgate.netxpsfitting.com.
Raman Spectroscopy for Vibrational Modes and Phase Identification
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a material's crystal lattice and molecular bonds. osti.gov It serves as a powerful tool for phase identification, as different crystal structures and compositions will produce a unique Raman "fingerprint". researchgate.net
While this compound itself is a challenging material for Raman analysis due to its metallic nature, the technique is invaluable for characterizing precursor materials, reaction byproducts, and related oxide phases that often accompany VC synthesis. researchgate.netrsc.org For example, distinct Raman bands are used to identify different vanadate (B1173111) species and their coordination environments (e.g., tetrahedral vs. octahedral). rsc.org The presence of specific Raman peaks can indicate the formation of various vanadium oxides (e.g., V₂O₅, V₆O₁₃) or unreacted starting materials. researchgate.net In studies of V-MCM-41, UV resonance Raman spectroscopy identified vanadium species in tetrahedral and octahedral coordination via distinct bands at 1070 cm⁻¹ and 930 cm⁻¹, respectively. rsc.org
Table 2: Example Raman Band Assignments for Vanadate Groups This table illustrates how Raman spectroscopy identifies different vibrational modes, which is key to phase identification.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 991, 965, 958 | V=O stretching | ν₁ symmetric stretching of (V₁₀O₂₈)⁶⁻ units |
| 794, 775, 692 | V-O-V stretching | ν₃ antisymmetric stretching of (V₅O₁₄)³⁻ units |
| 530 - 620 | O-V-O bending | ν₄ bending modes of (V₁₀O₂₈)⁶⁻ or (V₅O₁₄)³⁻ units |
| 404 - 458 | O-V-O bending | ν₂ bending modes of (V₁₀O₂₈)⁶⁻ or (V₅O₁₄)³⁻ units |
Data sourced from reference qut.edu.au.
Photoelectron Spectroscopy (PFI-PE) for Ionization Energy and Electronic States
Pulsed Field Ionization-Photoelectron (PFI-PE) spectroscopy is a high-resolution technique used to study the electronic states of ions. researchgate.net It provides exceptionally precise measurements of ionization energies and detailed information on the rovibronic states of molecular cations. researchgate.netnih.gov
In a significant study on diatomic this compound, researchers employed a two-color visible-ultraviolet (VIS-UV) laser PFI-PE method. researchgate.net This advanced technique allowed them to record highly rotationally-resolved photoelectron spectra of the this compound cation (VC⁺). The state-to-state spectra enabled unambiguous assignments for the photoionization rotational transitions. This detailed analysis resulted in a highly precise determination of the adiabatic ionization energy (IE) of this compound. researchgate.netresearchgate.net Such experimental data are crucial for benchmarking high-level quantum chemical calculations on the electronic structure and bonding of transition metal carbides. researchgate.net
X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Electronic State
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and/or electronic structure around a specific absorbing atom. libretexts.orgnih.gov It is divided into two main regions: XANES and EXAFS. These methods are particularly valuable for materials lacking long-range order, such as nanostructured or amorphous samples. nih.gov
X-ray Absorption Near Edge Structure (XANES) refers to the region close to an absorption edge. The features in this part of the spectrum are sensitive to the oxidation state and the coordination chemistry (e.g., tetrahedral vs. octahedral symmetry) of the absorbing atom. nsf.govuu.nl The position of the absorption edge shifts to higher energies with an increasing oxidation state. libretexts.org Therefore, V K-edge XANES can be used to determine the average oxidation state of vanadium in a carbide sample. nsf.gov
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure at energies well above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment around the absorbing atom, including the types of neighboring atoms, their distance from the absorbing atom, and their coordination number. nih.govpsu.edu For this compound, EXAFS can be used to determine the V-C bond length and the number of nearest carbon neighbors, providing a precise picture of the local structure that complements the long-range structural information from diffraction techniques. rsc.org
Together, XANES and EXAFS provide a comprehensive description of the electronic and local atomic structure of this compound. researchgate.netaps.org
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. In the study of this compound, these methods provide valuable insights into its formation, stability, and phase transformations.
Thermogravimetric Analysis (TGA) for Reaction Kinetics and Mass Change
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This method is particularly useful for studying the reaction kinetics and mass changes associated with the synthesis and oxidation of this compound.
One of the primary applications of TGA in this compound research is monitoring the carbothermic reduction of vanadium oxides to form vanadium carbide. For instance, in the synthesis of V8C7 from a mechanically activated mixture of V2O5 and carbon, TGA can track the mass loss corresponding to the removal of oxygen and carbon monoxide. mpg.de A study monitoring this process showed a total mass loss of 48% when heated to 1200 °C under an argon atmosphere. mpg.de The corresponding derivative thermogravimetric (DTG) curve, which plots the rate of mass change, reveals distinct reaction steps. For the V2O5-carbon mixture, three main stages are observed: an initial mass loss up to 300 °C due to moisture removal, a significant reduction of V2O5 to V2O3 between 300 °C and 800 °C, and the final transformation of V2O3 to V8C7 at temperatures above 900 °C. mpg.de
TGA is also employed to investigate the oxidation kinetics of vanadium carbide. A study on the oxidation of VC0.98 and a vanadium oxycarbide (VO0.6C0.7) demonstrated different kinetic behaviors depending on the temperature. Below 450°C, the oxycarbide followed a parabolic rate law, indicating that the oxidation is diffusion-controlled, with an activation energy of 49 kcal/mole. In the same temperature range, VC0.98 primarily dissolved oxygen rather than forming a distinct oxide layer, with a lower activation energy of 26.6 kcal/mole. mdpi.comtudelft.nl Between 500°C and 580°C, both materials exhibited a cubic rate law for oxidation, with a shared activation energy of 51 kcal/mole, suggesting a change in the reaction mechanism at higher temperatures. mdpi.comtudelft.nl
Table 1: TGA Data for Carbothermic Reduction of V₂O₅-Carbon Mixture
| Temperature Range (°C) | Process | Mass Loss (%) |
| Room Temperature - 300 | De-moisturization | Minor |
| 300 - 800 | Reduction of V₂O₅ to V₂O₃ | Significant |
| > 900 | Transformation of V₂O₃ to V₈C₇ | Substantial |
Data sourced from a study on the synthesis of vanadium carbide by mechanical activation assisted carbothermic reduction. mpg.de
Table 2: Oxidation Kinetics of Vanadium Carbides
| Material | Temperature Range (°C) | Rate Law | Activation Energy (kcal/mole) |
| VO₀.₆C₀.₇ | < 450 | Parabolic | 49 |
| VC₀.₉₈ | < 450 | Oxygen Dissolution | 26.6 |
| Both | 500 - 580 | Cubic | 51 |
Data from a study on the oxidation kinetics of vanadium carbide. mdpi.comtudelft.nl
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Phase Transitions and Heat Effects
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermoanalytical techniques used to study the thermal properties of materials, including phase transitions and heat effects. researchgate.netresearchgate.netrug.nl In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DTA measures the temperature difference between the sample and a reference as they are subjected to the same heating program. researchgate.net These methods are highly sensitive to endothermic (heat-absorbing) and exothermic (heat-releasing) processes. researchgate.netresearchgate.net
In the context of this compound, DSC is instrumental in characterizing order-disorder phase transformations within its non-stoichiometric homogeneity range. researchgate.net For example, studies have identified reversible, first-order phase transitions in non-stoichiometric vanadium carbides. The transformation from the disordered δ-VC0.87 phase to the ordered V8C7 phase has been observed to begin at 1095°C, with a latent heat of 2354 J/gfw. researchgate.net Similarly, the transformation of δ-VC0.83 to the ordered V6C5 phase starts at 1163°C, with a latent heat of 2114 J/gfw. researchgate.net These findings are crucial for constructing the equilibrium phase diagram of the V-C system, which accounts for the formation of these ordered phases. researchgate.net
DSC has also been applied to study the precipitation and dissolution of vanadium carbide in steel alloys. In vanadium microalloyed steel, DSC analysis can clearly identify distinct exothermic peaks during cooling that correspond to the precipitation of V(CN) and VC, as well as the endothermic peaks during reheating that correspond to their dissolution. ubc.catul.cz For instance, during a continuous cooling process, the precipitation of V(CN) was detected in the range of 884.5–856.3 °C, followed by the precipitation of VC between 760.8–729.7 °C. ubc.ca The activation energies for these precipitation and dissolution processes can also be calculated from DSC data, providing quantitative kinetic information. ubc.catul.cz
Table 3: Order-Disorder Phase Transformation Data for Non-Stoichiometric Vanadium Carbide
| Transformation | Onset Temperature (°C) | Latent Heat (J/gfw) |
| δ-VC₀.₈₇ → V₈C₇ | 1095 | 2354 |
| δ-VC₀.₈₃ → V₆C₅ | 1163 | 2114 |
Data sourced from a study on phase transformations in non-stoichiometric vanadium carbide. researchgate.net
Dilatometry for Phase Transformation Kinetics and Dimensional Changes
Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature. ubc.ca It is particularly effective for studying phase transformations, as these are often accompanied by a change in volume and, consequently, a change in the coefficient of thermal expansion (CTE). albany.edu
In the study of this compound, dilatometry can be used to determine its thermal expansion characteristics. Research on various compositions of vanadium carbide has provided data on their linear thermal expansion coefficients. For example, between room temperature and approximately 600°C, the average linear thermal expansion coefficient for cubic VC0.89 is 7.20 x 10⁻⁶/°C, and for cubic VC0.73, it is 7.68 x 10⁻⁶/°C. ubc.ca For the hexagonal V2C phase, the coefficients are anisotropic, with values of 6.50 x 10⁻⁶/°C along the a-axis and 10.96 x 10⁻⁶/°C along the c-axis. ubc.ca
Table 4: Average Linear Thermal Expansion Coefficients of Vanadium Carbides (25°C to 600°C)
| Material | Crystal Structure | Average Linear CTE (x 10⁻⁶/°C) |
| VC₀.₈₉ | Cubic | 7.20 |
| VC₀.₇₃ | Cubic | 7.68 |
| V₂C | Hexagonal (a-axis) | 6.50 |
| V₂C | Hexagonal (c-axis) | 10.96 |
Data sourced from a study on the thermal expansion of some vanadium carbides. ubc.ca
Surface and Interface Specific Characterization
The properties of a material's surface can differ significantly from its bulk properties. Surface and interface specific characterization techniques are therefore essential for a complete understanding of materials like this compound, especially in applications where surface interactions are critical, such as in catalysis and coatings.
Low-Energy Electron Diffraction (LEED) for Surface Structure
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of the surface of single-crystal materials. researchgate.netuct.ac.za The method involves directing a beam of low-energy electrons (typically 20-200 eV) at a sample and observing the diffraction pattern of the elastically scattered electrons on a fluorescent screen. researchgate.netuct.ac.za Due to the strong interaction of low-energy electrons with matter, their penetration depth is limited to the first few atomic layers, making LEED an extremely surface-sensitive technique. mpg.de
A LEED experiment can be used in two main ways. Qualitatively, the symmetry of the diffraction pattern provides information about the symmetry of the surface atomic arrangement, including the size and rotational alignment of the surface unit cell relative to the bulk. researchgate.netuct.ac.za The appearance of extra spots in the LEED pattern, known as superstructures, can indicate surface reconstruction or the ordered adsorption of other atoms on the surface.
Quantitatively, by measuring the intensity of the diffracted beams as a function of the incident electron energy, so-called I-V curves are generated. researchgate.net These experimental I-V curves can be compared with theoretical curves calculated for various model surface structures. A good agreement between the experimental and theoretical curves allows for a precise determination of atomic positions on the surface. researchgate.net
While the provided search results offer a general description of the LEED technique, specific LEED patterns or detailed structural analyses for this compound surfaces were not found. However, the principles of LEED are directly applicable to the study of VC surfaces. For a well-ordered single-crystal surface of this compound, a sharp LEED pattern would be expected. The analysis of such a pattern would reveal the surface lattice parameters and symmetry. Furthermore, studies of how the LEED pattern changes with temperature or upon exposure to reactive gases could provide insights into surface phase transitions, reconstructions, and the initial stages of surface reactions like oxidation.
Emerging Research Frontiers and Applications of Vanadium Monocarbide
Integration into Advanced Materials Systems
The integration of vanadium monocarbide into sophisticated material systems is a key area of current research. Scientists and engineers are exploring its use as a critical additive or reinforcement phase to create materials with unprecedented performance characteristics. By precisely controlling the incorporation of VC at the microstructural level, it is possible to achieve significant improvements in mechanical properties such as strength, hardness, and wear resistance, pushing the boundaries for materials used in extreme environments.
Design and Development of High-Performance Steels and Superalloys with Vanadium Carbide
Vanadium is a crucial alloying element in the production of high-performance steels, where it primarily functions by forming finely dispersed vanadium carbide (or carbonitride) precipitates within the steel matrix. ispatguru.comvanitec.org These precipitates are instrumental in achieving significant improvements in the material's mechanical properties through several mechanisms.
Research Findings:
Precipitation Strengthening: The high solubility of vanadium carbides and nitrides, V(C,N), in austenite (B1171964) at high temperatures allows for their subsequent precipitation as fine particles during cooling or tempering processes. vanitec.orgvanitec.org These fine precipitates effectively impede dislocation motion, which is the primary mechanism of precipitation strengthening in micro-alloyed steels. ispatguru.comvanitec.org This strengthening effect is predictable and effective for vanadium additions up to 0.15%. ispatguru.com
Grain Refinement: Vanadium in solution within the austenite phase helps to control and refine the grain structure during thermo-mechanical processing. ispatguru.com The formation of VC particles at grain boundaries can also pin them, inhibiting the growth of austenite grains, which leads to a finer ferrite (B1171679) grain size upon cooling and a corresponding increase in toughness. bohrium.com
Enhanced Wear Resistance: In specialty and high-speed tool steels, vanadium is added to form hard, wear-resistant MC-type carbides. ispatguru.combohrium.com These massive vanadium carbides provide exceptional hardness (often exceeding HRC 60) and are a primary reason for the superior wear resistance of these steel grades, making them suitable for cutting tools and other critical components. ispatguru.com Research on M2 high-speed steel has shown that while adding vanadium transforms the matrix and can decrease microhardness, the precipitation of MC carbides at grain boundaries significantly refines the grain size. bohrium.com
Improved High-Temperature Properties: The stable nature of vanadium carbide precipitates contributes to the steel's resistance to softening at elevated temperatures, a critical property for superalloys and tool steels used in demanding applications. ispatguru.com
Table 1: Effects of Vanadium Carbide in High-Performance Steels
| Steel Type | Primary Role of Vanadium Carbide | Resulting Property Improvement | Reference |
|---|---|---|---|
| HSLA Steels | Precipitation Strengthening, Grain Refinement | Increased strength and toughness, improved weldability. | ispatguru.comvanitec.org |
| Tool Steels (e.g., HSS) | Formation of hard, massive carbides. | Extreme hardness and high wear resistance. | ispatguru.combohrium.com |
| Forging Steels | Precipitation Strengthening | Allows elimination of costly quench and temper treatments. | vanitec.org |
| Rail Steels | Precipitation Strengthening | Significantly increased rail life and wear resistance. | vanitec.org |
Vanadium Carbide as a Grain Growth Inhibitor in Cemented Carbides
In the hardmetals industry, particularly for cemented carbides like tungsten carbide-cobalt (WC-Co), controlling the grain size of the hard phase is critical for achieving optimal mechanical properties. This compound is widely recognized as the most effective grain growth inhibitor available for these materials. ukm.my
Research Findings:
Inhibition Mechanism: The primary mechanism by which VC inhibits grain growth during liquid phase sintering is by altering the solution-reprecipitation process. ukm.my VC dissolves in the liquid cobalt binder at a relatively low temperature and is believed to form a (W,V)Cₓ segregation layer or adsorb onto the surface of WC grains. ukm.myresearchgate.net This action hinders the dissolution of smaller WC grains and their subsequent reprecipitation onto larger grains (a process known as Ostwald ripening), thereby maintaining a fine and uniform grain structure. ukm.myresearchgate.net
Impact on Mechanical Properties: By preventing the abnormal growth of WC grains, even small additions of VC (typically less than 1.0% by mass) lead to significant improvements in the properties of the sintered composite. ukm.my Research has demonstrated that adding VC to a WC-10%Co composite can reduce the average WC grain size from 748 nm to 519 nm. This microstructural refinement results in a substantial increase in hardness (from 1498 HV to 1973 HV) and flexural strength (from 1036 MPa to 2586 MPa). ukm.my
Phase Composition Control: The addition of VC can also influence the phase composition of the final material. In WC-Co systems, the presence of VC has been shown to reduce the oxygen concentration and suppress the formation of the brittle eta (Co₃W₃C) phase, further contributing to the material's enhanced mechanical integrity. ukm.my
Table 2: Influence of Vanadium Carbide on WC-10%Co Cemented Carbide Properties
| Property | WC-10%Co (Without VC) | WC-10%Co (With VC) | Reference |
|---|---|---|---|
| Average WC Grain Size | 748 nm | 519 nm | ukm.my |
| Hardness (HV) | 1498 ± 73 | 1973 ± 53 | ukm.my |
| Flexural Strength (MPa) | 1036 | 2586 | ukm.my |
| Observed Phases | WC, Co, Co₃W₃C (eta phase) | WC, Co | ukm.my |
Development of Ceramic Matrix Composites (CMCs) and Cermets with this compound Reinforcement
Ceramic Matrix Composites (CMCs) are engineered to overcome the inherent brittleness of monolithic ceramics by embedding reinforcing fibers within a ceramic matrix. composites-united.comwikipedia.org This design leads to enhanced fracture toughness through mechanisms like crack deflection and fiber pull-out. composites-united.comwikipedia.org While common CMCs utilize fibers like carbon or silicon carbide, research into new reinforcement materials is ongoing. composites-united.commdpi.com
Research Findings: The use of this compound as a primary reinforcement in CMCs is an emerging field. The exceptional hardness and high modulus of VC make it an attractive candidate for improving the mechanical and wear properties of composite systems.
Metal Matrix Composites: One area of development involves the reinforcement of metal matrices with VC. For instance, a vanadium carbide reinforced aluminum matrix composite has been successfully fabricated using high-pressure spark plasma sintering at a remarkably low temperature of 220 °C. researchgate.net In this study, applying a pressure of 300 MPa during sintering resulted in perfect interfacial bonding between the layers of the composite. The proposed sintering mechanism at such a low temperature involves cold welding, plastic deformation, and micro-sparking between particles. researchgate.net
Cermets: In the context of cermets, which combine ceramic and metallic phases, VC is already a well-established component. Its role as a grain growth inhibitor in WC-Co is a prime example of its function in a cermet system. ukm.my Further research is exploring the development of novel cermets where VC may play a more direct role as the primary hard phase, leveraging its intrinsic properties beyond grain size control.
The development of traditional CMCs (ceramic fibers in a ceramic matrix) with VC reinforcement is less documented in current literature but represents a logical frontier for future research, potentially for applications requiring extreme wear resistance.
Fabrication of Wear-Resistant Coatings and Surface Protection Layers
Applying a thin, hard layer of this compound to the surface of metal components is a highly effective method for enhancing wear resistance, hardness, and corrosion protection. pacificparticulatematerials.comosti.gov Various techniques are employed to create these functional coatings, with thermo-reactive deposition/diffusion (TRD) being a prominent and economical method. researchgate.netscielo.org.mx
Research Findings:
Fabrication by TRD: The TRD process typically involves immersing a carbon-containing steel or iron part into a molten salt bath (often borax-based) containing a vanadium-supplying element like ferrovanadium. osti.govscielo.org.mx At elevated temperatures (e.g., 920-1000 °C), vanadium diffuses into the substrate and reacts with carbon from the steel to form a dense, uniform VC layer on the surface. researchgate.netjournalmt.com The thickness of this layer, typically between 5 and 15 µm, can be controlled by adjusting the treatment time and temperature. osti.govscielo.org.mx
Exceptional Hardness: VC coatings exhibit extremely high microhardness values, often in the range of 20,000 to 28,000 MPa (approximately 2300 HV). osti.govjournalmt.com This hardness is a direct result of the intrinsic properties of the vanadium carbide ceramic phase formed.
Superior Wear and Corrosion Resistance: The hard VC layer provides outstanding protection against various forms of wear, including abrasion, fretting, and particle erosion. pacificparticulatematerials.comosti.gov Studies show that the wear resistance of VC-coated steel can be 15-20 times higher than that of boride coatings. osti.gov Furthermore, these coatings enhance corrosion resistance in environments like saltwater and acidic solutions and can improve the fatigue strength of the base steel. osti.govscielo.org.mxjournalmt.com
Table 3: Properties of Vanadium Carbide Coatings on Ferrous Substrates
| Substrate Material | Fabrication Method | Coating Thickness (µm) | Microhardness | Key Finding | Reference |
|---|---|---|---|---|---|
| Carbon & Alloy Steels | Diffusion Saturation (Borax Melt) | 5 - 15 | 20,000 - 28,000 MPa | Wear resistance 15-20x higher than boride coatings. | osti.gov |
| AISI H13 Steel | TRD | Varies with time/temp | 28.1 ± 0.7 GPa | Growth follows parabolic kinetics; coating is composed of V₆C₅ and VCₓ phases. | researchgate.net |
| Gray Cast Iron | TRD | Not specified | Not specified | VC coating exhibits better electrochemical (corrosion) behavior than the substrate. | scielo.org.mx |
| AISI D3 Tool Steel | TRD | ~13 | 2300 HV | Homogeneous layer of V₈C₇, VC, V₄C₃, V₆C₅, V₂C phases improves corrosion resistance. | journalmt.com |
Functional Applications in Contemporary Technologies
Beyond its structural roles, this compound is gaining significant attention for its functional properties, particularly in the field of catalysis. Its unique electronic structure, which shares similarities with precious metals, makes it a promising candidate for catalyzing important chemical reactions, offering a potential low-cost, earth-abundant alternative to traditional catalysts.
Vanadium Carbide in Electrocatalysis and Catalytic Conversion Processes
Research into vanadium carbide as an electrocatalyst has surged, driven by the global need for efficient and sustainable energy conversion technologies, such as water splitting for hydrogen production.
Research Findings:
Hydrogen Evolution Reaction (HER): Numerous studies have identified vanadium carbides (including VC and V₈C₇) as highly active and durable electrocatalysts for the HER, the process that produces hydrogen gas from water. rsc.orgcityu.edu.hk First-principles calculations reveal that vanadium carbides are metallic, which facilitates efficient electron transport, and that their electronic structures on certain surfaces bear a remarkable resemblance to that of platinum (Pt), the benchmark HER catalyst. rsc.orgrsc.org
Performance Metrics: Experimental results support these theoretical predictions. A hierarchical nanosheet structure of VC nanoparticles encapsulated in a graphitic carbon network (VC-NS) exhibited a low overpotential of only 98 mV to achieve a current density of 10 mA cm⁻² and a small Tafel slope of 56 mV dec⁻¹, performance close to that of commercial 20% Pt/C catalysts. cityu.edu.hk Another study on V₈C₇ nanoparticles also demonstrated excellent HER activity. rsc.org
Oxygen Evolution and Reduction: While highly effective for HER, first-principles calculations indicate that vanadium carbides are generally poor catalysts for the Oxygen Evolution Reaction (OER), the other half of water splitting. rsc.orgrsc.org However, research into the Oxygen Reduction Reaction (ORR), which is critical for fuel cells, has shown more promise. The half-wave potential for ORR on commercial VC was only 0.06 V lower than that of a Pt/C catalyst, and this performance could be further improved by doping the VC with nitrogen. researchgate.net
Nitrogen Reduction Reaction (NRR): Emerging research has also explored VC for the electrochemical reduction of nitrogen to produce ammonia (B1221849) (NH₃) under ambient conditions. V₈C₇ nanoparticles have been shown to act as a high-performance NRR electrocatalyst, achieving a large ammonia yield and high faradaic efficiency. researchgate.net
Table 4: Electrocatalytic Performance of Vanadium Carbide-Based Materials for HER
| Catalyst Material | Reaction | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Key Feature | Reference |
|---|---|---|---|---|---|
| VC-NS (VC on carbon network) | HER | 98 mV | 56 | Performance is comparable to 20% Pt/C. Excellent durability. | cityu.edu.hk |
| V₈C₇ (110) surface (Theoretical) | HER | Not specified | Not specified | Shows best theoretical catalytic performance among VC variants due to proper hydrogen adsorption energy. | rsc.org |
| V₈C₇ networks (Single crystalline) | HER | 47 mV (in alkaline) | Not specified | Better performance than Pt@C (49 mV) in alkaline solution. | rsc.org |
Vanadium Carbide as Electrode Materials for Energy Storage Systems (e.g., Li-ion, Na-ion Batteries, Supercapacitors)
Vanadium carbide, particularly in its two-dimensional (2D) MXene form, has emerged as a highly promising electrode material for various energy storage technologies due to its exceptional electrical conductivity, layered structure facilitating ion intercalation, and the variable valence states of vanadium (+2 to +5) that can enhance electrochemical performance. mdpi.comnsf.gov
Lithium-ion and Sodium-ion Batteries: Density-functional theory (DFT) studies and experimental work have highlighted the potential of vanadium carbide MXenes, such as V4C3 and V2C, as effective anodes for both Lithium-ion batteries (LIBs) and Sodium-ion batteries (SIBs). mdpi.comnih.govresearchgate.net DFT calculations for V4C3 MXene predict outstanding electrical conductivity and low average open-circuit voltages of 0.38 V for LIBs and 0.14 V for SIBs. mdpi.comnih.govresearchgate.net This material exhibits a theoretical Li/Na storage capacity of 223 mAhg⁻¹ and demonstrates minimal volume alteration during ion adsorption/desorption, suggesting good structural stability. mdpi.comresearchgate.net A key advantage is the exceptionally low diffusion energy barrier for ion migration—0.048 eV for Li-ions and 0.023 eV for Na-ions—which implies rapid intercalation and extraction capabilities, crucial for high-rate performance. mdpi.comnih.govresearchgate.net
Composites of vanadium carbide have also shown superior performance. A multilayered vanadium carbide-reduced graphene oxide (VC@rGO) nanocomposite delivered a high specific capacity of 523 mAh g⁻¹ at a 1C rate with nearly 100% coulombic efficiency over 500 cycles in a LIB. acs.org For SIBs, the same composite showed a capacity of 128 mAh g⁻¹ at a current density of 200 mA g⁻¹. acs.org Similarly, V2C MXene has been investigated as a promising anode material, demonstrating reversible capacities of 125 mAh g⁻¹ at a high rate of 10 C for LIBs and showing potential for Na-ion intercalation. osti.govdiva-portal.org
Supercapacitors: Vanadium carbide MXenes are also compelling candidates for supercapacitors, which store charge via rapid surface redox reactions (pseudocapacitance) and electrical double-layer capacitance. nsf.govnih.gov The functionalized surfaces and high conductivity of V2CTx MXenes are particularly advantageous. aip.orgiu.edu Composites that mitigate the self-restacking of 2D MXene flakes have demonstrated remarkable performance. aip.orgiu.edu For instance, a multiwall carbon nanotube (MWCNT)/V2CTx composite electrode exhibited a very high gravimetric capacitance of 1842 F g⁻¹ at a scan rate of 2 mV s⁻¹, an excellent rate performance, and a capacitance retention of 94% after 10,000 cycles. aip.orgiu.edu This composite achieved a competitive energy density of 100.85 Wh kg⁻¹ with a power density of 451 W kg⁻¹. aip.org Other research on vanadium carbide-derived carbons has also shown high energy and power densities, with one study reporting an energy density of 42 Wh kg⁻¹ and a power density of 133 kW kg⁻¹. researchgate.net Asymmetric supercapacitors using N-doped V4C3/C as the negative electrode have also been fabricated, displaying a stable 1.8 V voltage window and delivering an energy density of 21.4 Wh kg⁻¹. rsc.org
Vanadium Carbide as a Catalyst for Hydrogen Dissociation/Desorption
Vanadium carbide has been identified as a highly effective and non-precious metal catalyst for hydrogen-related reactions, particularly for improving the hydrogen storage properties of materials like magnesium hydride (MgH2). h2knowledgecentre.comresearchgate.net Research demonstrates that nanocrystalline vanadium carbide films, especially those with a high concentration of carbon vacancies, are highly active for H2 dissociation and desorption at elevated temperatures. researchgate.net
In one study, the addition of 10 wt% of 2D vanadium carbide (V2C) MXene to MgH2 dramatically improved its hydrogen sorption performance. h2knowledgecentre.com The onset temperature for hydrogen desorption was reduced by 128 °C, from 318 °C for pure MgH2 to just 190 °C for the composite. h2knowledgecentre.com This composite was capable of releasing 6.4 wt% of H2 in under 10 minutes at 300 °C, with no loss in capacity over 10 cycles. h2knowledgecentre.com The catalytic effect is also evident in the significant reduction of the activation energy for desorption. h2knowledgecentre.com
First-principles calculations provide insight into this catalytic behavior, suggesting that carbon vacancies in the vanadium carbide structure significantly increase the electron density around the Fermi level, which in turn lowers the energy barrier for hydrogen catalytic reactions. researchgate.netresearchgate.netrsc.org Specifically for V8C7, the presence of natural carbon vacancies results in a surface with proper hydrogen adsorption energy, making it particularly effective. researchgate.netrsc.org The (110) surface of V8C7 shows the best catalytic performance for the hydrogen evolution reaction (HER) with a Gibbs free energy of hydrogen adsorption (|ΔG(H*)|) of just -0.114 eV, indicating performance comparable to platinum-group metals. researchgate.netrsc.org
Utilization of Vanadium Carbide as a Precursor for Nanodiamond Synthesis
Information regarding the specific use of vanadium carbide as a precursor material for the synthesis of nanodiamonds is not available within the provided search results. Research literature details the synthesis of vanadium carbide from various precursors and its application in areas such as energy storage and catalysis, but its role as a starting material for nanodiamond production is not documented in the supplied sources. nih.govrroij.comresearchgate.net
Advanced Computational Materials Design and Predictive Modeling
Ab Initio Prediction and Validation of Novel Vanadium Carbide Phases
First-principles (ab initio) calculations based on density functional theory (DFT) have been instrumental in predicting the existence of novel vanadium carbide phases with stoichiometries not previously synthesized. nih.govresearchgate.net A notable example is the prediction of a new, stable V5C3 compound. nih.govnih.gov Computational analyses were performed to investigate its potential crystal structures, phase stability, and mechanical properties. nih.gov The results indicated that V5C3 with a Cr5B3-type tetragonal structure (space group I4/mcm) is mechanically, dynamically, and thermodynamically stable. nih.gov
While this novel V5C3 phase is less stable than a mixture of its neighboring compounds (V2C and V4C3) at ambient pressure, calculations predict that it becomes thermodynamically favorable at pressures exceeding 9.2 GPa, suggesting it could be synthesized under high-pressure conditions. nih.gov The prediction of such novel phases demonstrates the power of computational methods to explore new materials and guide experimental synthesis efforts toward discovering compounds with potentially unique and valuable properties. nih.govresearchgate.net
Tailoring Vanadium Carbide Properties through Electronic Structure Engineering and Defect Control
Advanced computational modeling has shown that the properties of vanadium carbide can be precisely tuned by engineering its electronic structure, primarily through the strategic control of defects. researchgate.netnih.gov First-principles calculations have established a direct link between the presence of point defects, such as carbon vacancies (VC), and the material's catalytic and mechanical properties. researchgate.netnih.gov
For catalysis, DFT studies reveal that carbon vacancies in vanadium carbide significantly increase the density of states near the Fermi level. researchgate.net This modification of the electronic structure lowers the energy barrier for catalytic reactions like hydrogen dissociation. researchgate.net In V8C7, the emergence of natural carbon vacancies is credited with creating optimal hydrogen adsorption energies, leading to excellent catalytic performance that rivals precious metals. researchgate.netrsc.org
For mechanical properties, computational studies on the predicted V5C3 phase show that its hardness can be further enhanced by tuning the Fermi energy. nih.govnih.gov This suggests that properties can be optimized by manipulating the electronic band structure, potentially through alloying or strain engineering. First-principles calculations of defect formation energies show that carbon-related defects are generally more favorable to form than metal-related defects in transition metal carbides. nih.gov This fundamental understanding of defect energetics, derived from computational models, provides a roadmap for synthesizing vanadium carbides with tailored functionalities by controlling defect concentrations during growth. nih.gov
Multiscale Modeling of Vanadium Carbide Behavior in Complex Systems
The behavior of vanadium carbide in complex systems, such as its precipitation within a steel matrix, is being investigated using multiscale modeling approaches like the Integrated Computational Materials Engineering (ICME) framework. programmaster.org These computational strategies aim to bridge different length and time scales to predict material properties based on processing conditions. programmaster.org
For precipitation-strengthened steels, where fine dispersions of vanadium carbide particles are crucial for mechanical strength, modeling software is used to predict precipitate characteristics like size distribution and volume fraction as a function of alloy composition and heat treatment schedules. programmaster.orgresearchgate.net These models integrate thermodynamic databases with kinetic theories to simulate nucleation and growth phenomena, which are inherently non-equilibrium processes. programmaster.org The outputs of these simulations can then be validated by targeted experimental characterization. programmaster.org This coordinated use of computational modeling and experimentation allows for a more efficient design of new alloys with optimized properties, reducing the reliance on extensive empirical testing. programmaster.org
Future Research Directions and Uncharted Territories
The ongoing quest to unlock the full potential of this compound is leading researchers into new and exciting territories. The primary frontiers of this research involve the intricate design of complex alloyed systems, the creation of sustainable and scalable production methods for nanostructures, and the real-time characterization of the material's properties in extreme environments.
Exploration of Complex Ternary and Quaternary Vanadium Carbide Systems
A significant area of emerging research is the move beyond binary vanadium carbide to more complex ternary and quaternary systems. By introducing a third or fourth element, researchers can tailor and enhance the properties of the material in ways not possible with the simpler compound. This approach has led to the development of novel materials, most notably within the class of nanolaminated ceramics known as MAX phases.
MAX phases, with a general formula of Mₙ₊₁AXₙ (where M is an early transition metal, A is an A-group element, and X is carbon or nitrogen), exhibit a unique combination of ceramic and metallic properties. Vanadium-containing MAX phases, such as V₂AlC, are of particular interest. tandfonline.comnih.gov The synthesis of these materials is an active area of study, with methods like self-propagating high-temperature synthesis (SHS) being explored to produce powders containing a high percentage of the desired V₂AlC phase. tandfonline.com
Furthermore, the creation of solid solutions by substituting other transition metals onto the vanadium lattice site is a promising strategy. For example, solid solution MAX phases like (Ti₀.₅, V₀.₅)₃AlC₂ and (Nb₀.₅, V₀.₅)₂AlC have been successfully synthesized. researchgate.net These complex quaternary systems are investigated for their potential to offer superior performance characteristics compared to their ternary counterparts. For instance, the incorporation of elements like titanium can improve creep performance at high temperatures, which is critical for structural applications in extreme environments like fusion reactors. mdpi.com
Computational modeling, particularly using density functional theory (DFT), plays a crucial role in this exploratory phase. These theoretical calculations help predict the phase stability, electronic structure, and mechanical properties of new, undiscovered ternary and quaternary carbide systems, thereby guiding experimental efforts. nih.gov
Table 1: Examples of Ternary and Quaternary Vanadium Carbide Systems
| System Type | Compound/Alloy Example | Key Research Focus | Potential Application |
| Ternary (MAX Phase) | V₂AlC | Synthesis optimization (e.g., SHS), property characterization. tandfonline.com | High-temperature structural components, coatings. |
| Quaternary (Solid Solution MAX Phase) | (Ti₀.₅, V₀.₅)₃AlC₂ | Synthesis of phase-pure materials, lattice parameter determination. researchgate.net | Enhanced mechanical properties at high temperatures. |
| Quaternary (Dispersion-Strengthened) | V-Cr-Ti alloy with Ti₃SiC₂ | Improving high-temperature creep and irradiation resistance. mdpi.com | Fusion reactor structural materials. |
Development of Scalable and Environmentally Sustainable Synthesis Routes for this compound Nanomaterials
The production of this compound nanomaterials is critical for their application in fields like catalysis and energy storage. ucl.ac.uk However, traditional synthesis methods are often energy-intensive or rely on costly and hazardous materials. tandfonline.com Consequently, a major research thrust is focused on developing scalable and "green" synthesis routes.
Mechanochemical Synthesis: This method utilizes high-energy ball milling to induce solid-state reactions at room temperature, representing a significant departure from high-temperature carbothermal reduction. It is a promising, straightforward, and less energy-intensive route. tandfonline.com Research has shown that V₈C₇ nanoparticles can be synthesized by milling vanadium pentoxide (V₂O₅) and carbon black, followed by a moderate heating step. researchgate.netmdpi.com This approach avoids the use of expensive and reactive metals like magnesium or aluminum as reducing agents. mdpi.com
Molten Salt Synthesis: This technique offers another low-temperature alternative for producing vanadium carbide. The molten salt acts as a medium, facilitating the reaction between precursors. A novel and green approach involves the one-step co-electrolysis of soluble sodium vanadate (B1173111) (NaVO₃) and CO₂ in a molten salt bath, which not only produces vanadium carbide but also utilizes a greenhouse gas. researchgate.nethokkaido.university This method is noted for its simple process, low reaction temperature, and the ability to control the size and morphology of the final product. researchgate.net
Precursor-Based Methods: The design of novel chemical precursors is another innovative strategy. For instance, vanadium carbide nanoparticles have been successfully synthesized by the thermal decomposition of an organic/inorganic hybrid precursor prepared via a refluxing method. kit.edu This approach can yield nanoparticles at temperatures as low as 900 °C. kit.edu Similarly, combining solution combustion synthesis (SCS) with carbothermal reduction allows for the creation of a homogeneous precursor that can be converted to VC nanoparticles, a method suitable for large-scale production. researchgate.net
Bio-inspired synthesis routes, while still in their infancy for carbides, represent a future direction. The use of bacteria or other biological systems to produce nanoparticles, as has been demonstrated for vanadium dioxide, points towards truly sustainable manufacturing pathways. psu.edu
Table 2: Comparison of Emerging Synthesis Routes for this compound Nanomaterials
| Synthesis Method | Precursors | Key Advantages | Typical Product |
| Mechanochemical Activation | V₂O₅, Carbon Black | Energy-efficient, avoids costly reducing agents, scalable. tandfonline.commdpi.com | V₈C₇ nanoparticles. researchgate.net |
| Molten Salt Electrolysis | NaVO₃, CO₂ | Green (utilizes CO₂), low temperature, controllable. researchgate.nethokkaido.university | High-purity VC. researchgate.net |
| Precursor Refluxing | Hydrous V₂O₅, n-dodecane | Lower synthesis temperature (e.g., 900 °C), feasible for nanoparticles. kit.edu | VC nanoparticles (20-50 nm). kit.edu |
| Solution Combustion Synthesis | Ammonium (B1175870) vanadate, glycine, glucose | Simple, rapid precursor preparation, suitable for large-scale production. researchgate.net | VC nanoparticles (<30 nm). researchgate.net |
In-Situ Characterization of this compound under Extreme Operating Conditions (e.g., High Temperature, High Pressure)
To ensure the reliability of this compound in demanding applications like cutting tools or aerospace components, it is essential to understand its behavior under extreme operational stresses. In-situ characterization techniques, which allow for real-time analysis of the material as it is subjected to high temperatures or pressures, are indispensable for this purpose.
High-Temperature Studies: In-situ X-ray diffraction (XRD) is a powerful tool for monitoring phase transformations at elevated temperatures. Studies have used in-situ XRD to observe the reduction of vanadium oxides and the subsequent formation of vanadium carbide phases, providing critical data on reaction kinetics and phase stability. mdpi.comrsc.org For example, during the carbothermic reduction of V₂O₅, XRD patterns reveal the transformation to lower oxides like V₂O₃ before the final formation of V₈C₇ at temperatures above 950 °C. nih.gov In-situ neutron diffraction has also been employed to investigate order-disorder phase transitions in non-stoichiometric vanadium subcarbides at high temperatures. researchgate.net
In-situ transmission electron microscopy (TEM) offers even greater spatial resolution, allowing for direct observation of microstructural changes like crystal growth, phase formation, and defect dynamics during heating. hokkaido.universitykit.edu This technique has been used to reveal the thermolysis-driven growth of vanadium oxide nanostructures, a process that shares mechanistic steps with carbide formation from oxide precursors. nih.gov
High-Pressure Studies: The behavior of materials under extreme pressure is critical for geological applications and understanding material strength. Diamond anvil cells (DACs) are used to generate immense pressures, and when coupled with synchrotron X-ray diffraction, they can reveal the equation of state and pressure-induced phase transitions. While direct in-situ high-pressure studies on this compound are an emerging area, research on pure vanadium and vanadium nitride provides a roadmap. These studies have determined the equation of state and identified phase transitions from body-centered cubic to rhombohedral structures at pressures up to and exceeding 100 GPa. aps.orgresearchgate.netaps.org Applying these in-situ high-pressure XRD techniques to this compound will be crucial for understanding its structural stability and predicting its performance in high-stress environments.
Table 3: In-Situ Techniques for Characterizing this compound
| Technique | Extreme Condition | Information Gained | Key Findings/Applications |
| High-Temperature X-ray Diffraction (HT-XRD) | High Temperature | Phase transformation pathways, reaction kinetics, thermal stability. mdpi.comrsc.org | Tracking the reduction of V₂O₅ to V₂O₃ and subsequent carbidization to V₈C₇. nih.gov |
| In-Situ Heating Transmission Electron Microscopy (TEM) | High Temperature | Real-time observation of crystal growth, morphological changes, defect dynamics. hokkaido.universitynih.gov | Visualizing the amorphous-to-crystalline transition during nanoparticle synthesis. nih.gov |
| High-Temperature Neutron Diffraction | High Temperature | Order-disorder transitions in crystal structure. researchgate.net | Identifying low- and high-temperature ordered phases in non-stoichiometric vanadium subcarbide. researchgate.net |
| High-Pressure X-ray Diffraction (in DAC) | High Pressure | Equation of state, pressure-induced phase transitions, compressibility. aps.orgresearchgate.net | Determining the bulk modulus and structural stability of related materials like Vanadium at GPa pressures. aps.org |
Q & A
Q. What are the key synthesis methods for vanadium monocarbide (V₂C), and how do they influence its structural properties?
this compound is synthesized via carbothermal reduction of vanadium oxides (e.g., V₂O₅) with carbon sources at high temperatures (>2000°C) . Alternative methods include chemical vapor deposition (CVD) and magnetron sputtering using V₂C targets to produce thin films for semiconductor applications . Structural purity and stoichiometry depend on reaction kinetics, temperature gradients, and carbon-to-vanadium ratios. X-ray diffraction (XRD) and transmission electron microscopy (TEM) are critical for validating hexagonal crystal structures (a = 0.41655 nm, c = 0.4577 nm) and detecting secondary phases like VC .
Q. How can researchers resolve contradictions in reported physical properties of V₂C, such as melting points and CAS registry numbers?
Discrepancies in literature (e.g., melting points: 2167°C vs. 2250°C; CAS numbers: 12012-17-8 vs. 12070-10-9) often arise from variations in synthesis conditions or impurities . Methodological consistency is key:
- Use differential scanning calorimetry (DSC) for precise melting point determination.
- Employ energy-dispersive X-ray spectroscopy (EDS) to quantify elemental composition.
- Cross-reference synthesis protocols with databases like ChemSpider or peer-reviewed crystallographic repositories .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
- Atomic spectroscopy : Inductively coupled plasma mass spectrometry (ICP-MS) and graphite furnace atomic absorption spectroscopy (GF-AAS) detect trace vanadium with limits of detection (LOD) <1 ppb .
- Spectrophotometry : UV-Vis methods using ligands like 2,6-dithiol-4-methylphenol enable selective quantification of V(V) species in environmental samples .
- X-ray fluorescence (XRF) : Non-destructive analysis for bulk composition in alloys or coatings .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) and evolutionary algorithms (USPEX) predict the thermodynamic stability of V₂C?
First-principles calculations using DFT evaluate formation energies (e.g., negative values for V₂C indicate stability) and defect energetics . Evolutionary algorithms (e.g., USPEX) simulate phase stability under extreme conditions, confirming that V₂C remains stable even when other transition metal monocarbides (e.g., TcC) decompose . These methods guide experimental design by identifying optimal synthesis pressures, temperatures, and dopants.
Q. What strategies mitigate irradiation-induced defects in V₂C for nuclear applications?
this compound is studied for radiation resistance in reactor environments. Key findings:
- Helium ion irradiation at high temperatures (≥800°C) induces vacancy clusters but minimal swelling due to V₂C’s high defect migration barriers .
- Nano-indentation and TEM reveal irradiation hardening mechanisms, informing material optimization for fusion reactors .
- Methodological recommendation: Pair molecular dynamics (MD) simulations with experimental ion-beam irradiation to correlate defect dynamics with mechanical property degradation .
Q. How should researchers address discrepancies in phase diagrams of vanadium-carbon systems?
Contradictions in phase boundaries (e.g., V₂C vs. VC dominance) require multi-method validation:
Q. What are the challenges in preparing contamination-free V₂C samples, and how can they be overcome?
Vanadium’s high reactivity with oxygen necessitates inert-atmosphere processing (e.g., gloveboxes with <1 ppm O₂). Contamination risks include:
- Oxide formation : Mitigated by using high-purity argon gas and vacuum annealing.
- Carbon loss : Controlled via stoichiometric carbon dosing and sealed reactor designs .
Methodological Guidance for Reporting
Q. How should researchers structure reports on this compound to meet journal standards?
Follow a formal template:
- Abstract : Summarize synthesis novelty, key properties (e.g., melting point, irradiation resistance), and applications.
- Data Section : Include tables comparing experimental vs. computational results (e.g., lattice parameters, formation energies).
- Discussion : Address contradictions with prior studies and propose mechanistic explanations (e.g., impurity effects on melting points) .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
